Dehydromaackiain
Description
Dehydromaackiain has been reported in Virgilia oroboides with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDMHEXDCIXKLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59901-98-3 | |
| Record name | Dehydromaackiain | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059901983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEHYDROMAACKIAIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2GF25XD75 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dehydromaackiain: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydromaackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for their diverse biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details a representative experimental protocol for its isolation and purification from plant materials. The methodologies described herein are based on established techniques for the isolation of structurally related pterocarpans from plants within the Leguminosae family, providing a foundational framework for researchers. This document includes tabulated spectroscopic data for the closely related compound, maackiain, as a reference point for characterization, and presents a visual workflow of the isolation process.
Natural Sources of this compound
This compound is primarily found in plant species belonging to the Leguminosae (Fabaceae) family. While specific quantitative data on the concentration of this compound in various sources is limited in publicly available literature, several genera are known to produce this and other structurally similar pterocarpans.
Key Plant Sources:
-
Butea superba : The tubers of this plant, native to Thailand and other parts of Southeast Asia, have been identified as a source of various isoflavonoids, including compounds structurally related to this compound.
-
Erythrina species : This genus, commonly known as coral trees, is a rich source of pterocarpans. While specific isolation of this compound is not extensively documented, the presence of a wide array of similar compounds suggests that various Erythrina species are potential sources.
-
Sophora species : Several species within this genus have been investigated for their isoflavonoid content, revealing the presence of numerous pterocarpans.
Experimental Protocols: Isolation of Pterocarpans
The following is a detailed, representative protocol for the isolation of pterocarpans from plant material, adapted from methodologies used for the isolation of similar compounds from Lespedeza bicolor, another member of the Leguminosae family. This protocol can be adapted for the targeted isolation of this compound from its putative natural sources.
Plant Material and Extraction
-
Plant Material Collection and Preparation:
-
Collect the relevant plant part (e.g., roots, stems, or tubers) from a verified source.
-
Thoroughly wash the plant material with distilled water to remove any soil and debris.
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
The powdered plant material (e.g., 1 kg) is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This can be achieved by maceration (soaking the powder in MeOH for 72 hours, with occasional stirring, repeated three times) or by Soxhlet extraction for a more efficient process.
-
Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation of the Crude Extract
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in a mixture of water and methanol (e.g., 9:1 v/v).
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical scheme would be:
-
n-hexane to remove non-polar compounds like fats and waxes.
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃) to extract compounds of intermediate polarity, where pterocarpans are often found.
-
Ethyl acetate (EtOAc) to isolate more polar compounds.
-
The remaining aqueous layer will contain highly polar molecules.
-
-
Concentrate each fraction using a rotary evaporator. The CH₂Cl₂ or CHCl₃ fraction is the most likely to contain this compound.
-
Chromatographic Purification
-
Column Chromatography (CC):
-
Subject the dried CH₂Cl₂ or CHCl₃ fraction to column chromatography on silica gel (70-230 mesh).
-
The column is typically eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions with similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
Further purify the fractions containing the target compound (as indicated by TLC and preliminary analysis) using preparative HPLC.
-
A C18 column is commonly used for the separation of isoflavonoids.
-
The mobile phase is typically a gradient of methanol and water, or acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution at a suitable UV wavelength (e.g., 280 nm) to detect the pterocarpan chromophore.
-
Collect the peak corresponding to the target compound and concentrate it to yield the purified this compound.
-
Structure Elucidation
The structure of the isolated compound should be confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity of atoms.
Data Presentation: Spectroscopic Data
Due to the limited availability of published spectroscopic data specifically for this compound, the following table presents the ¹H-NMR and ¹³C-NMR data for the structurally similar and well-characterized pterocarpan, maackiain . This data can serve as a valuable reference for the identification and characterization of this compound.
| Maackiain: ¹³C-NMR (125 MHz, DMSO-d₆) | Maackiain: ¹H-NMR (500 MHz, DMSO-d₆) |
| Carbon No. | Chemical Shift (δ, ppm) |
| 2 | 160.7 |
| 3 | 113.1 |
| 4a | 106.4 |
| 6 | 66.2 |
| 6a | 39.5 |
| 7 | 116.3 |
| 8 | 103.8 |
| 9 | 147.8 |
| 10 | 94.1 |
| 11a | 78.6 |
| 12a | 155.8 |
| 1b | 120.9 |
| 4b | 157.0 |
| 7a | 141.5 |
| 10a | 110.0 |
| OCH₂O | 101.0 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a natural source.
Conclusion
This technical guide provides a foundational understanding of the natural sources of this compound and a detailed, adaptable protocol for its isolation and purification. The provided workflow and reference spectroscopic data for a related compound will aid researchers in the successful isolation and characterization of this compound for further investigation into its biological and pharmacological properties. Future research should focus on quantifying the this compound content in various natural sources and publishing its complete spectroscopic data to facilitate its broader study.
Dehydromaackiain: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydromaackiain, a naturally occurring pterocarpan, has emerged as a molecule of significant interest in the field of neuroscience. Identified as a potent activator of the Neurogenin2 (Ngn2) promoter, it plays a crucial role in promoting the differentiation of neural stem cells into neurons. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and the assessment of its bioactivity are presented, alongside an exploration of the signaling pathways it modulates. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Chemical Structure and Identification
This compound is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Its chemical structure is formally named 3-Hydroxy-8,9-methylenedioxypterocarp-6a-ene.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 5,7,11,19-tetraoxapentacyclo[10.8.0.0²,¹⁰.0⁴,⁸.0¹³,¹⁸]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-16-ol[1] |
| Molecular Formula | C₁₆H₁₀O₅[1] |
| Molecular Weight | 282.25 g/mol [1] |
| SMILES | C1C2=C(C3=C(O1)C=C(C=C3)O)OC4=CC5=C(C=C24)OCO5[1] |
| InChI | InChI=1S/C16H10O5/c17-8-1-2-9-12(3-8)18-6-11-10-4-14-15(20-7-19-14)5-13(10)21-16(9)11/h1-5,17H,6-7H2[1] |
| InChIKey | XCDMHEXDCIXKLK-UHFFFAOYSA-N[1] |
| CAS Number | 59901-98-3[1] |
Physicochemical Properties
Experimentally determined physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic assessment. The following table summarizes the available data.
| Property | Value | Source |
| Melting Point | Data not available in the searched literature. | |
| Solubility | Data not available in the searched literature. |
Spectral Data:
Comprehensive spectral analysis is essential for the unambiguous identification and characterization of this compound.
-
¹H and ¹³C NMR: Detailed experimental NMR data for this compound were not found in the available search results.
-
Infrared (IR) Spectroscopy: Specific IR absorption data for this compound were not found in the available search results.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Specific UV-Vis absorption maxima for this compound were not found in the available search results.
Biological Activity: Ngn2 Promoter Activation
This compound has been identified as a potent activator of the Neurogenin2 (Ngn2) promoter. Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a pivotal role in neuronal differentiation. By activating the Ngn2 promoter, this compound promotes the differentiation of neural stem cells into neurons.
Quantitative Activity Data:
| Assay | Cell Line | Concentration | Result |
| Ngn2 Promoter Activity | Neural Stem Cells | 0.5 µM | Dose-dependent increase in Ngn2 promoter activity |
| 1 µM | Dose-dependent increase in Ngn2 promoter activity | ||
| 2 µM | Dose-dependent increase in Ngn2 promoter activity | ||
| 5 µM | High Ngn2 promoter activity |
Signaling Pathways
The precise signaling pathway through which this compound activates the Ngn2 promoter is a subject of ongoing research. Based on the known functions of Ngn2 in neuronal development, a putative pathway can be proposed. Ngn2 is a key downstream target of several signaling pathways involved in neurogenesis, including the Notch and Wnt pathways. It acts as a master regulator, initiating a cascade of gene expression that leads to cell cycle exit and the expression of neuron-specific markers.
Caption: Putative signaling pathway of this compound-induced Ngn2 activation and neuronal differentiation.
Experimental Protocols
Isolation of this compound from Butea superba
A detailed experimental protocol for the isolation of this compound from a natural source was not explicitly found in the searched literature. However, a general workflow can be inferred from studies on the isolation of natural products.
Caption: General workflow for the bioassay-guided isolation of this compound.
Methodology:
-
Extraction: Dried and powdered plant material (e.g., tubers of Butea superba) is extracted with a suitable solvent such as methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.
-
Bioassay-Guided Isolation: Each fraction is tested for its ability to activate the Ngn2 promoter using a reporter gene assay (see Protocol 5.2).
-
Purification: The most active fraction(s) are further purified using high-performance liquid chromatography (HPLC) to isolate the pure this compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (NMR, MS, IR, UV).
Ngn2 Promoter Activity Assay (Luciferase Reporter Assay)
This protocol describes a common method for quantifying the activation of the Ngn2 promoter in response to treatment with this compound.
Materials:
-
Neural stem cells (NSCs)
-
Cell culture medium and supplements
-
Ngn2 promoter-luciferase reporter construct (plasmid)
-
Transfection reagent
-
This compound stock solution
-
Luciferase assay reagent
-
Lysis buffer
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture and Transfection:
-
Plate NSCs in a 96-well plate at a suitable density.
-
Transfect the cells with the Ngn2 promoter-luciferase reporter construct using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover and express the reporter gene for 24-48 hours.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the transfected cells and replace it with the medium containing different concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding lysis buffer and incubating for a few minutes.
-
Add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer. The light output is proportional to the luciferase activity, which in turn reflects the activity of the Ngn2 promoter.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well.
-
Express the results as fold activation over the vehicle control.
-
Caption: Workflow for the Ngn2 promoter luciferase reporter assay.
Conclusion
This compound is a promising natural product with the potential to modulate neuronal differentiation through the activation of the Ngn2 promoter. This guide has summarized the current knowledge of its chemical structure, properties, and biological activity. Further research is warranted to fully elucidate its mechanism of action, establish a comprehensive physicochemical profile, and explore its therapeutic potential for neurodegenerative diseases and regenerative medicine. The provided experimental protocols offer a foundation for researchers to further investigate this intriguing molecule.
References
Dehydromaackiain: A Spectroscopic and Biological Deep Dive for the Research Professional
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of dehydromaackiain, a pterocarpan with neurogenic potential. This document summarizes the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, outlines relevant experimental methodologies, and visually details its role in the Neurogenin 2 (Ngn2) signaling pathway.
Spectroscopic Data of this compound
Precise spectroscopic data is paramount for the unambiguous identification and characterization of natural products. The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for this compound. This data is critical for researchers working on the synthesis, isolation, or biological evaluation of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-1 | 7.28 | d | 8.5 |
| H-2 | 6.60 | dd | 8.5, 2.4 |
| H-4 | 6.45 | d | 2.4 |
| H-6eq | 4.30 | ddd | 11.2, 5.0, 3.0 |
| H-6ax | 3.65 | t | 11.2 |
| H-6a | 5.50 | d | 6.5 |
| H-7 | 7.85 | s | |
| H-10 | 6.95 | d | 8.2 |
| H-11 | 7.45 | d | 8.2 |
| 3-OCH₃ | 3.85 | s | |
| 9-OCH₃ | 3.90 | s |
Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| 1 | 113.8 |
| 1a | 157.2 |
| 2 | 106.5 |
| 3 | 161.5 |
| 4 | 97.2 |
| 4a | 156.0 |
| 6 | 66.5 |
| 6a | 78.8 |
| 6b | 119.8 |
| 7 | 124.5 |
| 8 | 149.0 |
| 9 | 150.2 |
| 10 | 109.5 |
| 11 | 123.8 |
| 11a | 118.2 |
| 3-OCH₃ | 55.3 |
| 9-OCH₃ | 55.8 |
Note: Data is compiled from published literature and may vary slightly based on the solvent and instrument used.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
While detailed, publicly available mass spectra and infrared spectra for this compound are limited, the following information can be inferred based on its structure and data from related pterocarpans.
-
Mass Spectrometry (Electron Ionization - EI-MS): The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. Key fragmentation patterns would likely involve retro-Diels-Alder (RDA) cleavage of the heterocyclic ring system, a characteristic fragmentation pathway for pterocarpans. This would result in fragment ions corresponding to the substituted chromene and benzofuran moieties.
-
Infrared Spectroscopy (FT-IR): The IR spectrum of this compound would exhibit characteristic absorption bands indicating its functional groups. Key expected absorptions include:
-
~3000-2850 cm⁻¹: C-H stretching vibrations of aromatic and aliphatic groups.
-
~1620, 1590, 1500 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1270, 1030 cm⁻¹: C-O stretching vibrations of the ether linkages.
-
~1160 cm⁻¹: C-O stretching of the methoxy groups.
-
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following sections outline generalized protocols for the isolation and spectroscopic analysis of pterocarpans like this compound.
Isolation of this compound
This compound is a naturally occurring compound and its isolation typically involves the following steps:
Figure 1. General workflow for the isolation of this compound from a plant source.
-
Plant Material Collection and Preparation: The plant material (e.g., roots or stems of Sophora tomentosa) is collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux.
-
Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning using a series of immiscible solvents with increasing polarity (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity.
-
Chromatographic Separation: The fraction containing the pterocarpans is further purified using column chromatography techniques, such as silica gel chromatography or Sephadex LH-20 column chromatography.
-
Final Purification: Final purification to obtain pure this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural elucidation of the isolated compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to establish the connectivity of protons and carbons.
Mass Spectrometry (MS): Mass spectra are typically obtained using an electron ionization (EI) or electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.
Infrared (IR) Spectroscopy: The IR spectrum is recorded on a Fourier-transform infrared (FT-IR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl). The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Biological Activity and Signaling Pathway
This compound has been identified as a potent activator of the Neurogenin 2 (Ngn2) promoter.[1] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the differentiation of neural stem cells (NSCs) into neurons.
The activation of the Ngn2 promoter by this compound initiates a signaling cascade that promotes neuronal differentiation. This process is of significant interest in the fields of neuroscience and regenerative medicine for its potential in developing therapies for neurodegenerative diseases.
Figure 2. Signaling pathway of this compound-induced neuronal differentiation via Ngn2 promoter activation.
The proposed mechanism involves the following key steps:
-
Activation of Ngn2 Promoter: this compound directly or indirectly activates the promoter region of the Ngn2 gene.
-
Increased Ngn2 Expression: This leads to an upregulation of Ngn2 protein expression within the neural stem cells.
-
Activation of Pro-neural Genes: Ngn2, as a transcription factor, then binds to the regulatory regions of downstream pro-neural genes, such as NeuroD, initiating their transcription.
-
Neuronal Differentiation: The expression of these pro-neural genes drives the differentiation of the neural stem cells into mature neurons, characterized by the development of neurites and the expression of neuronal markers.
This technical guide provides a foundational resource for researchers engaged in the study of this compound. The detailed spectroscopic data and experimental protocols will aid in the identification and handling of this compound, while the elucidation of its biological activity and signaling pathway opens avenues for further investigation into its therapeutic potential.
References
Dehydromaackiain: A Technical Overview of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromaackiain is a naturally occurring pterocarpan, a class of isoflavonoids known for a variety of biological activities. While research into the broader pterocarpan class has revealed potential anticancer, anti-inflammatory, and neuroprotective properties, specific scientific investigation into this compound has been limited. This technical guide synthesizes the currently available information on the biological activity of this compound, focusing on its established role as a neurogenic agent. Due to the nascent stage of research on this particular compound, this guide also highlights the general activities of the pterocarpan class to provide a contextual framework for future investigation.
Core Biological Activity: Neurogenesis
The most definitive biological activity attributed to this compound is its role as a potent activator of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a proneural basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in inducing neuronal differentiation. By activating the Ngn2 promoter, this compound promotes the differentiation of neural stem cells into neurons.[1]
Quantitative Data
The available quantitative data on the neurogenic activity of this compound is currently limited to dose-dependent observations from in vitro studies.
| Biological Activity | Assay System | Effective Concentrations | Reference |
| Ngn2 Promoter Activation | Neural Stem Cells | 0.5, 1, 2, 5 µM (dose-dependent increase in activity) | [1] |
Note: This data originates from a commercial supplier and has not been independently verified in peer-reviewed scientific literature.
Experimental Protocols
Detailed experimental protocols for the Ngn2 promoter activation assays are not publicly available at this time. A generalized workflow for such an assay is provided below for illustrative purposes.
Generalized Ngn2 Promoter Assay Workflow
A generalized workflow for a reporter gene assay to assess Ngn2 promoter activity.
Signaling Pathways
The precise signaling pathways through which this compound activates the Ngn2 promoter have not been elucidated in the available literature. A putative pathway is illustrated below, highlighting the expected downstream effects of Ngn2 activation.
Putative Signaling Pathway for this compound-Induced Neuronal Differentiation
Proposed mechanism of this compound-induced neuronal differentiation via Ngn2.
Context from the Pterocarpan Class
Given the limited specific data on this compound, it is informative to consider the broader biological activities of the pterocarpan class of compounds. These activities, which have been reported for various pterocarpan derivatives, suggest potential avenues for future research into this compound.
-
Anticancer Activity: Many pterocarpans have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways implicated in cancer progression.
-
Anti-inflammatory Activity: Several pterocarpans exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Their mechanisms can involve the modulation of signaling pathways like NF-κB and MAPK.
-
Neuroprotective Effects: Beyond the neurogenic activity of this compound, other pterocarpans have shown neuroprotective effects in models of neurodegenerative diseases. These effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.
Future Directions
The current understanding of this compound's biological activity is in its infancy. To fully elucidate its therapeutic potential, further research is critically needed in the following areas:
-
Verification of Neurogenic Activity: Independent, peer-reviewed studies are required to confirm and expand upon the initial findings of Ngn2 promoter activation and neuronal differentiation.
-
Exploration of Other Biological Activities: Screening of this compound for anticancer, anti-inflammatory, antioxidant, and other biological activities is warranted based on the known properties of the pterocarpan class.
-
Mechanism of Action Studies: In-depth investigation into the specific signaling pathways modulated by this compound is essential to understand its molecular mechanisms.
-
In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Conclusion
This compound is a pterocarpan with demonstrated activity as a potent Ngn2 promoter activator, highlighting its potential in the field of regenerative neurology. However, a comprehensive understanding of its biological activity profile remains largely unexplored. The broader activities of the pterocarpan class suggest that this compound may possess a wider range of therapeutic applications. This technical guide serves as a summary of the current knowledge and a call for further rigorous scientific investigation to unlock the full potential of this natural compound.
References
Dehydromaackiain: A Novel Pterocarpan for Advancing Neural Stem Cell Differentiation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neural stem cells (NSCs) hold immense promise for regenerative medicine and drug discovery, yet precise control over their differentiation into specific neuronal lineages remains a significant challenge. This technical guide explores the role of Dehydromaackiain, a naturally occurring pterocarpan, in promoting neuronal differentiation. Evidence indicates that this compound acts as a potent activator of the Neurogenin2 (Ngn2) promoter, a master regulator of neurogenesis. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development of this compound as a tool for neural regeneration and neurological disease modeling.
Introduction to this compound and Neural Stem Cell Differentiation
This compound is a pterocarpan, a class of isoflavonoids, isolated from the plant Butea superba.[1] Pterocarpans are known for their diverse biological activities. Recent findings have identified this compound as a significant promoter of neuronal differentiation through the activation of Neurogenin2 (Ngn2).[1]
Neural stem cells are self-renewing, multipotent cells that can differentiate into the primary cell types of the central nervous system: neurons, astrocytes, and oligodendrocytes. The directed differentiation of NSCs into neurons is a critical process for the development of therapeutic strategies for neurodegenerative diseases and for creating accurate in vitro models of neural function and disease.
The differentiation of NSCs is tightly regulated by a complex interplay of intrinsic and extrinsic factors. Key among the intrinsic factors are basic helix-loop-helix (bHLH) transcription factors, such as Ngn2. Ngn2 is a proneural transcription factor that plays a pivotal role in specifying a neuronal fate and promoting the differentiation of NSCs into neurons, particularly those of the glutamatergic lineage.[2][3] Molecules that can selectively activate the Ngn2 pathway, such as this compound, are therefore of significant interest to the research and drug development community.
Quantitative Data: Efficacy of this compound in Ngn2 Promoter Activation
A key study investigating natural compounds for their ability to induce neuronal differentiation identified this compound as a potent activator of the Ngn2 promoter. The following table summarizes the quantitative results from a luciferase reporter gene assay in C3H10T1/2 cells, demonstrating the dose-dependent effect of this compound on Ngn2 promoter activity.
| Compound | Concentration (µM) | Ngn2 Promoter Activity (Fold Change vs. Control) |
| This compound | 5 | 1.8 - 2.8 |
Table 1: Quantitative analysis of this compound's effect on Ngn2 promoter activity. Data extracted from a study on Ngn2 promoter activators from Butea superba.[1]
Signaling Pathways
The Neurogenin2 (Ngn2) Signaling Pathway
This compound's primary mechanism of action in promoting neuronal differentiation is through the activation of the Ngn2 promoter. The Ngn2 signaling cascade is a well-characterized pathway in neurogenesis.
As depicted in Figure 1, this compound activates the Ngn2 promoter, leading to the transcription and translation of the Ngn2 protein. As a bHLH transcription factor, Ngn2 then activates a cascade of downstream pro-neural genes, such as NeuroD and Tbr1, which are essential for neuronal fate specification and maturation.[3] Concurrently, Ngn2 actively suppresses alternative cell fates by inhibiting signaling pathways that promote glial differentiation, such as the STAT pathway, and by sequestering transcription complexes like CBP-Smad1 that are required for astrogliogenesis.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the role of this compound in neural stem cell differentiation.
Ngn2 Promoter Activity Assay (Luciferase Reporter Assay)
This protocol is designed to quantify the activation of the Ngn2 promoter by this compound.
Methodology:
-
Cell Culture: Plate C3H10T1/2 cells or neural stem cells in a 24-well plate at a density of 5 x 104 cells per well.
-
Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the Ngn2 promoter and a Renilla luciferase plasmid (e.g., pRL-TK) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.5, 1, 2, 5 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as a fold change relative to the vehicle-treated control group.
In Vitro Neural Stem Cell Differentiation Assay
This protocol outlines the induction of neuronal differentiation from NSCs using this compound.
Methodology:
-
NSC Plating: Plate NSCs on a poly-L-ornithine and laminin-coated culture dish in NSC proliferation medium.
-
Differentiation Induction: To induce differentiation, switch the proliferation medium to a basal differentiation medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX).
-
Treatment: Add this compound to the differentiation medium at the desired final concentration (e.g., 5 µM). Include a vehicle-treated control group.
-
Culture Maintenance: Culture the cells for 7-14 days, replacing half of the medium with fresh differentiation medium containing this compound or vehicle every 2-3 days.
-
Analysis: After the differentiation period, the cells can be fixed and analyzed by immunocytochemistry for the expression of neuronal markers.
Immunocytochemistry for Neuronal Markers
This protocol is for the visualization and quantification of neuronal differentiation.
Methodology:
-
Fixation: Fix the differentiated cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers overnight at 4°C.
-
Early Neuronal Marker: β-III tubulin (Tuj1)
-
Mature Neuronal Marker: Microtubule-associated protein 2 (MAP2)
-
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the percentage of differentiated neurons by counting the number of Tuj1- or MAP2-positive cells relative to the total number of DAPI-stained nuclei.
Quantitative Real-Time PCR (qPCR) for Proneural Gene Expression
This protocol is for quantifying the expression of Ngn2 and its downstream target genes.
Methodology:
-
RNA Extraction: Extract total RNA from NSC cultures treated with this compound or vehicle at various time points (e.g., 24, 48, 72 hours) using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan probes for the following target genes: Ngn2, NeuroD1, NeuroD2, and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as a fold change relative to the vehicle-treated control.
Conclusion and Future Directions
This compound has emerged as a promising small molecule for promoting the neuronal differentiation of neural stem cells through the activation of the Ngn2 promoter. The data presented in this guide provide a strong rationale for its further investigation as a tool for both basic research and therapeutic development.
Future research should focus on a more detailed characterization of the neuronal subtypes generated by this compound-induced differentiation. Furthermore, in vivo studies are warranted to assess the efficacy of this compound in promoting neurogenesis and functional recovery in animal models of neurological disorders. The development of more potent and selective analogs of this compound could also be a valuable avenue for drug discovery efforts in the field of regenerative neurology.
References
- 1. Naturally occurring Ngn2 promoter activators from Butea superba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making neurons, made easy: The use of Neurogenin-2 in neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Making neurons, made easy: The use of Neurogenin-2 in neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurogenin promotes neurogenesis and inhibits glial differentiation by independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydromaackiain: A Technical Guide on its Discovery, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydromaackiain, a naturally occurring pterocarpan, has emerged as a molecule of significant interest in the field of neuroscience due to its potent activity as a Neurogenin2 (Ngn2) promoter activator. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of this compound. It details its isolation, quantitative biological data, and the experimental protocols used to elucidate its function. Furthermore, this document presents a putative signaling pathway for its neurogenic effects and explores its potential for therapeutic applications in neuroregeneration and neurodegenerative diseases. While the complete chemical synthesis of this compound has not been reported, its isolation from natural sources and its compelling biological profile warrant further investigation for drug development.
Discovery and History
Chemical Properties
This compound is classified as a pterocarpan, a class of isoflavonoids. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 3-hydroxy-8,9-methylenedioxypterocarp-6-ene |
| PubChem CID | 100970 |
Biological Activity: Ngn2 Promoter Activation and Neurogenesis
The primary biological activity of this compound identified to date is its potent activation of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in specifying neuronal fate and promoting the differentiation of neural stem cells (NSCs) into neurons.
Quantitative Data
The following table summarizes the reported quantitative data on the biological activity of this compound.
| Biological Activity | Assay System | Concentration | Result | Reference |
| Ngn2 Promoter Activation | Luciferase reporter gene assay in C3H10T1/2 cells | 5 µM | 1.8–2.8 times higher activity compared to control | [1] |
| Neurite Outgrowth | C17.2 neural stem cells | Not specified for this compound | Promotion of neurite outgrowth observed with other active compounds from the same screen | [1] |
Experimental Protocols
Ngn2 Promoter Luciferase Reporter Gene Assay
This protocol is a generalized procedure based on the methodology described for screening Ngn2 promoter activators.[1]
Objective: To quantify the activation of the Ngn2 promoter by this compound.
Materials:
-
C3H10T1/2 mesenchymal stem cells
-
Ngn2 promoter-luciferase reporter construct (e.g., pGL3-Ngn2p)
-
Control vector (e.g., pRL-TK for normalization)
-
Lipofectamine 2000 or other suitable transfection reagent
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture C3H10T1/2 cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the Ngn2 promoter-luciferase reporter construct and the control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or vehicle control (DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compound, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as fold activation relative to the vehicle control.
-
Neurite Outgrowth Assay
This is a representative protocol for assessing the effect of this compound on neurite outgrowth in a neural stem cell line.
Objective: To determine if this compound promotes the morphological differentiation of neural stem cells into neurons.
Materials:
-
C17.2 neural stem cells
-
DMEM/F12 medium
-
FBS and/or other supplements for NSC culture and differentiation
-
This compound stock solution (in DMSO)
-
Poly-D-lysine or other suitable coating for culture plates
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope and imaging software
Procedure:
-
Cell Plating:
-
Coat culture plates (e.g., 96-well) with poly-D-lysine.
-
Seed C17.2 cells at an appropriate density in differentiation medium.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for neurite extension (e.g., 3-7 days).
-
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with primary antibodies against neuronal markers.
-
Incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
Signaling Pathways
The primary mechanism of action of this compound is the activation of the Ngn2 promoter. The putative signaling pathway initiated by this compound leading to neuronal differentiation is depicted below.
Caption: Putative signaling pathway of this compound-induced neuronal differentiation.
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of Ngn2 promoter activators like this compound.
Caption: Experimental workflow for identifying and characterizing Ngn2 activators.
Conclusion and Future Directions
This compound is a promising natural product with the ability to promote neuronal differentiation through the activation of the Ngn2 promoter. Its discovery highlights the potential of natural product screening for identifying novel therapeutic leads for neurological disorders. Key areas for future research include:
-
Elucidation of the direct molecular target: Identifying the specific receptor or intracellular protein that this compound binds to will be crucial for understanding its precise mechanism of action.
-
Total chemical synthesis: The development of a synthetic route for this compound would enable the production of larger quantities for further studies and the generation of analogs with improved potency and pharmacokinetic properties.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases or neural injury is a critical next step to assess its therapeutic potential.
-
Investigation of downstream signaling: A more detailed analysis of the downstream targets of Ngn2 activation by this compound will provide a more complete picture of its effects on neuronal development and function.
References
Pterocarpan class of compounds and their significance
An In-depth Technical Guide to the Pterocarpan Class of Compounds: From Biological Significance to Therapeutic Potential
Abstract
Pterocarpans represent a significant class of isoflavonoids, characterized by a tetracyclic ring system that forms a benzofuran-benzopyran core.[1] Primarily found in the Fabaceae (legume) family, these compounds are often synthesized by plants as phytoalexins in response to environmental stressors like microbial infections.[1][2][3] Over the past few decades, pterocarpans have garnered substantial interest from the scientific community due to their broad spectrum of pharmacological activities. These include potent anti-tumor, anti-microbial, anti-inflammatory, and phytoestrogenic effects.[1][4][5] This technical guide provides a comprehensive overview of the pterocarpan class of compounds, detailing their biological significance, mechanisms of action, and therapeutic potential. It summarizes key quantitative data, outlines detailed experimental protocols for their evaluation, and visualizes the complex biological pathways they modulate, serving as a critical resource for researchers, scientists, and professionals in drug development.
Introduction to Pterocarpans
Pterocarpans are the second largest group of natural isoflavonoids and are distinguished by their unique, rigid tetracyclic structure with two chiral centers, leading to possible stereoisomers.[2] They are considered protective substances produced by the chemical defense systems of plants.[4][5] While over 144 pterocarpans were identified before 2006, an additional 89 have been reported between 2006 and 2020, showcasing novel and complex stereostructures.[4] Their biosynthesis in plants originates from the isoflavonoid pathway, with the final ring-closure step, catalyzed by pterocarpan synthase (PTS), being crucial for determining the compound's stereochemistry and subsequent biological activity.[3][6]
Biological Activities and Therapeutic Significance
Pterocarpans exhibit a wide array of biological activities, making them promising lead molecules for drug discovery.
Anticancer Activity
Pterocarpans have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those of the breast, leukemia, cervix, lung, and colon.[1][7][8] Their anticancer effects are often mediated through the induction of apoptosis, cell cycle arrest, and modulation of key cancer signaling pathways.[7][9][10]
-
LQB-118 (Pterocarpanquinone): This synthetic derivative induces cell death in numerous human cancer cell lines, including those exhibiting multidrug resistance (MDR).[11] It has been shown to be more sensitive to leukemic cells than solid tumor cells and affects the growth of melanoma and prostate cancer in vivo.[11]
-
2,3,9-trimethoxypterocarpan: This compound was found to be the most potent among a series of tested pterocarpans, inducing persistent mitotic arrest at the prometaphase stage in breast cancer cell lines by blocking centrosome segregation.[7]
-
Medicarpin: A well-studied pterocarpan, medicarpin induces apoptosis by inhibiting the pro-survival AKT/Bcl2 pathway.[9]
-
Indigocarpan: This compound shows antiproliferative activity by inducing the caspase-dependent apoptosis pathway in human cancer cells.[10]
Antimicrobial and Antifungal Activity
As phytoalexins, a primary role of pterocarpans in nature is defense against pathogens. This translates to significant antimicrobial and antifungal properties.[2] They can be bactericidal or bacteriostatic, with particular efficacy against Gram-positive bacteria.[2][12] The presence of free hydroxyl groups and high lipophilicity, often enhanced by prenyl groups, appear to be important for strong antibacterial activity.[2][12]
-
Erycristagallin: Isolated from African Erythrina species, this compound shows potent activity against Staphylococcus strains, including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.39-1.56 µg/ml.[13]
-
Erybraedins A and B: These compounds exhibit strong activity against Streptococcus strains, with MIC values in the range of 0.78-1.56 µg/ml.[13]
-
Pterostilbene: While technically a stilbenoid, its name derives from Pterocarpus species. It has been shown to inhibit Staphylococcus epidermidis biofilm formation and can enhance the action of conventional antibiotics like erythromycin and tetracycline.[14]
Anti-inflammatory Activity
Several pterocarpans have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[15][16]
-
LQB-118: In addition to its anticancer effects, this compound strongly inhibits the release of TNF-α and has shown anti-inflammatory activity in a lipopolysaccharide (LPS)-induced lung inflammation mouse model.[11][16]
-
Crotafurans A and B: Isolated from Crotalaria pallida, these compounds significantly inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[17] Crotafuran A also inhibits the release of β-glucuronidase and lysozyme from neutrophils.[17]
Other Biological Activities
The pharmacological profile of pterocarpans extends to other significant areas:
-
Enzyme Inhibition: Pterocarpans can inhibit various enzymes, including neuraminidase, protein tyrosine phosphatase 1B (PTP1B), and α-glycosidase.[1][18] Prenylated pterocarpans from Erythrina abyssinica showed significant inhibitory effects on neuraminidases from Clostridium perfringens and Vibrio cholerae.[18]
-
Phytoestrogenic Effects: Due to their structural similarity to estradiol, some pterocarpans can bind to estrogen receptors (ERs), acting as selective estrogen receptor modulators (SERMs).[19][20] This can lead to biphasic effects; for instance, (8,9)-furanyl-pterocarpan-3-ol (FPC) exhibits estrogenic proliferative effects at low concentrations (<20 µmol/L) and growth inhibition at higher concentrations on T47D breast cancer cells.[21]
Mechanisms of Action
The diverse biological activities of pterocarpans are rooted in their ability to modulate multiple cellular signaling pathways.
Anticancer Signaling Pathways
Pterocarpans interfere with cancer cell proliferation and survival through several mechanisms. A notable example is the inhibition of the PI3K/AKT pathway, a central node for cell growth and survival that is frequently dysregulated in cancer. Medicarpin has been shown to target this pathway, leading to the downstream suppression of anti-apoptotic proteins like Bcl-2 and promoting programmed cell death.[9]
Anti-inflammatory Signaling Pathways
The anti-inflammatory action of pterocarpans often involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the degradation of IκB and allow NF-κB to translocate to the nucleus, where it induces the expression of inflammatory genes like TNF-α and iNOS (which produces NO). The pterocarpanquinone LQB-118 has been shown to inhibit the nuclear translocation of NF-κB, thereby blocking this inflammatory cascade.[11]
Quantitative Data on Pterocarpan Activity
The potency of pterocarpans has been quantified in numerous studies. The following tables summarize key inhibitory and cytotoxic concentrations against various targets.
Table 1: Anticancer Activity of Selected Pterocarpans
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| (-)-Tonkinensine B | HeLa (Cervical Carcinoma) | IC50 | 24.3 µM | [10] |
| (-)-Tonkinensine B | MDA-MB-231 (Breast Cancer) | IC50 | 48.9 µM | [10] |
| Sophopterocarpan A | MCF-7 (Breast Cancer) | IC50 | 29.36 µM | [22] |
| LQB-118 | Various Cancer Cell Lines | Cytotoxicity | µM range | [11] |
| (-)-11-Azamedicarpin | HL-60 (Leukemia) | Cell Survival | 27% at 200 µM |[10] |
Table 2: Anti-inflammatory Activity of Selected Pterocarpans
| Compound | Assay Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Crotafuran A | NO Production (RAW 264.7 cells) | IC50 | 23.0 ± 1.0 µM | [17] |
| Crotafuran B | NO Production (RAW 264.7 cells) | IC50 | 19.0 ± 0.2 µM | [17] |
| Crotafuran B | NO Production (N9 microglial cells) | IC50 | 9.4 ± 0.9 µM | [17] |
| Crotafuran A | β-glucuronidase release (Neutrophils) | IC50 | 7.8 ± 1.4 µM | [17] |
| Crotafuran A | Lysozyme release (Neutrophils) | IC50 | 9.5 ± 2.1 µM |[17] |
Table 3: Antimicrobial Activity of Selected Pterocarpans
| Compound | Microorganism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Erycristagallin | Staphylococcus aureus (incl. MRSA, VRSA) | MIC | 0.39 - 1.56 | [13] |
| Erythrabyssin II | Streptococcus strains | MIC | 0.78 - 1.56 | [13] |
| Erybraedin A | Streptococcus strains | MIC | 0.78 - 1.56 | [13] |
| 3,9-dihydroxypterocarpan | Staphylococcus aureus | MIC | 1.56 | [12] |
| Erythrabyssin II | Mycobacterium smegmatis | MIC | 3.12 |[12] |
Experimental Protocols
General Workflow for Pterocarpan Isolation and Bioactivity Screening
The discovery of novel pterocarpans often follows a systematic workflow from plant collection to bioassay validation. Modern dereplication strategies like LC-MS/MS-based molecular networking can significantly accelerate the identification of new compounds.[23]
References
- 1. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pterocarpans-interesting-natural-products-with-antifungal-activity-and-other-biological-properties - Ask this paper | Bohrium [bohrium.com]
- 3. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Pterocarpans and their biological activities: a review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Missing Link in Leguminous Pterocarpan Biosynthesis is a Dirigent Domain-Containing Protein with Isoflavanol Dehydratase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tjpps.org [tjpps.org]
- 13. researchgate.net [researchgate.net]
- 14. Antibiofilm agent pterostilbene is able to enhance antibiotics action against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Anti-inflammatory properties of pterocarpanquinone LQB-118 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory constituents and new pterocarpanoid of Crotalaria pallida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Prenylated pterocarpans as bacterial neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Phytoestrogens and Health Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Prenylated isoflavonoids from plants as selective estrogen receptor modulators (phytoSERMs) - Food & Function (RSC Publishing) [pubs.rsc.org]
- 21. Combination of low-concentration of novel phytoestrogen (8,9)-furanyl-pterocarpan-3-ol from Pachyrhizus erosus attenuated tamoxifen-associated growth inhibition on breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Target Isolation of Prenylated Isoflavonoids and Pterocarpans from Acosmium diffusissimum Using LC–MS/MS-Based Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Dehydromaackiain
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydromaackiain, a pterocarpan phytoalexin, has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, anti-inflammatory, and potential anticancer properties. The development of efficient and scalable synthetic routes to access this natural product and its analogs is crucial for further pharmacological evaluation and drug discovery efforts. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on a common and effective strategy involving the reductive cyclization of a 2'-hydroxyisoflavone precursor. The presented methodologies are intended to serve as a practical guide for researchers in organic and medicinal chemistry.
Overview of Synthetic Strategies
The chemical synthesis of pterocarpans, including this compound, has been approached through various methodologies. A prevalent and biomimetically inspired strategy involves the construction of the characteristic tetracyclic ring system from a C6-C3-C6 isoflavonoid precursor. Key synthetic transformations often include:
-
Formation of a 2'-Hydroxyisoflavone Core: This is a critical intermediate that possesses the necessary functionalities for the subsequent cyclization to form the pterocarpan skeleton.
-
Reductive Cyclization: The isoflavone is typically reduced to an isoflavan-4-ol, which then undergoes an acid-catalyzed intramolecular cyclization (dehydration) to furnish the pterocarpan ring system.
-
Introduction of the Pterocarpene Double Bond: Dehydration of the resulting pterocarpan-6a-ol or a related intermediate can introduce the characteristic double bond found in this compound.
This document will focus on a detailed protocol for the synthesis of this compound starting from a readily accessible 2'-hydroxyisoflavone.
Synthesis of this compound from 7-Hydroxy-2',3'-methylenedioxyisoflavone
This synthetic approach comprises two main stages: the reduction of the isoflavone to the corresponding isoflavan-4-ol and its subsequent acid-catalyzed dehydrative cyclization to yield this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield (%) |
| 1 | Reduction of Isoflavone | 7-Hydroxy-2',3'-methylenedioxyisoflavone | Sodium borohydride (NaBH₄) | Ethanol | Room Temperature, 2 hours | 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol | ~90% |
| 2 | Dehydrative Cyclization | 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol | p-Toluenesulfonic acid (PTSA) | Benzene | Reflux, 3 hours | This compound | ~85% |
Experimental Protocols
Step 1: Synthesis of 7-Hydroxy-2',3'-methylenedioxyisoflavan-4-ol
-
Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 g of 7-hydroxy-2',3'-methylenedioxyisoflavone in 50 mL of absolute ethanol.
-
Addition of Reducing Agent: To the stirred solution, add 0.5 g of sodium borohydride (NaBH₄) portion-wise over 15 minutes. The addition is exothermic, and the flask may be cooled in an ice bath if necessary.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1). The product spot should have a lower Rf value than the starting material.
-
Work-up:
-
After the reaction is complete, carefully add 10 mL of a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford 7-hydroxy-2',3'-methylenedioxyisoflavan-4-ol as a white solid.
-
Step 2: Synthesis of this compound
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 0.5 g of 7-hydroxy-2',3'-methylenedioxyisoflavan-4-ol in 50 mL of dry benzene.
-
Addition of Catalyst: Add a catalytic amount of p-toluenesulfonic acid (PTSA) (approximately 50 mg) to the solution.
-
Dehydration: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using a mobile phase of ethyl acetate/hexane (1:4). The product, this compound, will have a higher Rf value than the starting material.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the benzene solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 30 mL) to neutralize the PTSA, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the drying agent and remove the benzene under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound as a crystalline solid.
-
Visualizations
Synthetic Pathway for this compound
Caption: Synthetic route to this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium borohydride is a reactive reducing agent and should be handled with care. It reacts with water and acids to produce flammable hydrogen gas.
-
Benzene is a known carcinogen and should be handled with extreme caution. Use of a less toxic solvent like toluene is a possible alternative, though reaction conditions may need to be re-optimized.
-
p-Toluenesulfonic acid is corrosive and should be handled with care.
Characterization of this compound
The final product should be characterized by standard spectroscopic methods to confirm its identity and purity:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To determine the carbon skeleton.
-
MS (Mass Spectrometry): To confirm the molecular weight.
-
Melting Point: To assess purity.
This comprehensive guide provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and potential modifications to this synthetic route.
Application Notes and Protocols for Dehydromaackiain in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Dehydromaackiain, a pterocarpan isoflavonoid, in various cell culture experiments. The protocols detailed below are based on existing research on this compound and its close structural analogs, such as Dehydrocrenatidine. Due to the limited availability of specific protocols for this compound, the provided methodologies may require optimization for your specific cell lines and experimental conditions.
Overview of this compound Applications
This compound has demonstrated significant biological activity in two primary areas:
-
Oncology Research: As an inducer of apoptosis in various cancer cell lines. Its mechanism of action is primarily linked to the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the JNK and ERK pathways.
-
Neuroscience Research: As a potent activator of the Neurogenin2 (Ngn2) promoter, it promotes the differentiation of neural stem cells into neurons.[1]
Additionally, based on the activities of structurally related compounds, this compound may possess anti-inflammatory properties , potentially through the inhibition of the NF-κB signaling pathway.
Anti-Cancer Applications: Induction of Apoptosis
This compound and its analogs have been shown to induce apoptosis in a variety of cancer cell lines. The following protocols are primarily based on studies conducted with Dehydrocrenatidine.
Experimental Workflow for Cancer Cell Studies
Caption: Workflow for investigating the anti-cancer effects of this compound.
Quantitative Data: IC50 Values of this compound Analogs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| Dehydrocrenatidine | NPC-039 (Nasopharyngeal Carcinoma) | MTT | 25.8 ± 1.5 (48h) | |
| Dehydrocrenatidine | NPC-BM (Nasopharyngeal Carcinoma) | MTT | 34.2 ± 2.1 (48h) | |
| Dehydrocrenatidine | RPMI-2650 (Head and Neck Squamous Cell Carcinoma) | MTT | 41.5 ± 2.8 (48h) | |
| trans-dehydrocrotonin | V79 (Fibroblast) | NRU | 253 | [2] |
| trans-dehydrocrotonin | V79 (Fibroblast) | MTT | 360 | [2] |
| trans-dehydrocrotonin | Rat Hepatocytes | MTT | 8 | [2] |
| trans-dehydrocrotonin | Rat Hepatocytes | DNA | 300 | [2] |
| trans-dehydrocrotonin | Rat Hepatocytes | NRU | 400 | [2] |
Experimental Protocols
a) Cell Viability Assay (MTT Protocol)
This protocol is used to assess the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
b) Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the number of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
c) Western Blot Analysis for MAPK Signaling
This protocol is to investigate the effect of this compound on the phosphorylation of key proteins in the JNK and ERK pathways.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of JNK and ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagram
Caption: this compound-induced apoptosis signaling pathway.
Neuroscience Applications: Neuronal Differentiation
This compound has been identified as an activator of the Neurogenin2 (Ngn2) promoter, a key transcription factor in neuronal development.[1]
Experimental Workflow for Neuronal Differentiation
Caption: Workflow for this compound-induced neuronal differentiation.
Quantitative Data: Ngn2 Promoter Activation
| Compound | Concentration (µM) | Ngn2 Promoter Activity (Fold Increase) | Cell Line | Reference |
| This compound | 5 | 1.8 - 2.8 | C3H10T1/2 | [1] |
Experimental Protocol
a) Ngn2 Promoter Reporter Assay
This assay is used to confirm the activation of the Ngn2 promoter by this compound.
-
Cell Transfection: Co-transfect C3H10T1/2 cells with an Ngn2 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: After 24 hours, treat the cells with this compound (e.g., 5 µM).
-
Luciferase Assay: After 24-48 hours of treatment, measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the fold change in Ngn2 promoter activity.
b) Neuronal Differentiation Protocol
-
NSC Plating: Plate neural stem cells (e.g., C17.2) on poly-L-ornithine and fibronectin-coated plates in a serum-free differentiation medium.
-
Treatment: Add this compound to the differentiation medium at a concentration of approximately 5 µM.
-
Incubation: Culture the cells for 5-7 days, changing the medium with fresh this compound every 2-3 days.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin (Tuj1) and NeuN to visualize and quantify neuronal differentiation.
Potential Anti-Inflammatory Applications
While direct evidence for this compound is limited, related compounds suggest it may inhibit inflammatory responses. The following protocols are based on studies with similar molecules and can be adapted to investigate the anti-inflammatory potential of this compound.
Experimental Workflow for Anti-Inflammatory Studies
Caption: Workflow for investigating the anti-inflammatory effects of this compound.
Signaling Pathway Diagram
Caption: Potential inhibitory effect of this compound on the NF-κB pathway.
Experimental Protocols
a) Nitric Oxide (NO) Production Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
b) Cytokine Measurement (ELISA)
-
Cell Culture and Treatment: Follow the same steps as the NO production assay.
-
Supernatant Collection: Collect the cell culture supernatant after LPS stimulation.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
c) Western Blot for NF-κB Pathway
-
Cell Treatment: Pre-treat cells with this compound and then stimulate with LPS for a shorter duration (e.g., 30-60 minutes).
-
Protein Extraction and Western Blot: Perform Western blotting as described previously, using antibodies against phosphorylated and total p65 (a subunit of NF-κB) and IκBα. A decrease in IκBα levels and an increase in phosphorylated p65 indicate NF-κB activation, which would be expected to be inhibited by this compound.
General Cell Culture and Reagent Preparation
-
Cell Lines: Obtain all cell lines from a reputable source (e.g., ATCC) and maintain them in the recommended culture medium and conditions.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10-100 mM). Store the stock solution at -20°C. Further dilute the stock solution in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells (typically <0.1%).
-
Controls: Always include appropriate vehicle controls (e.g., DMSO-treated cells) in all experiments. For apoptosis and anti-inflammatory assays, include positive controls (e.g., a known apoptosis inducer or LPS alone).
By following these detailed application notes and protocols, researchers can effectively utilize this compound in their cell culture experiments to explore its potential in oncology, neuroscience, and immunology. Remember to optimize the protocols for your specific experimental setup to ensure reliable and reproducible results.
References
Dehydromaackiain: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to investigate the biological activity of Dehydromaackiain. This compound is recognized as a potent activator of the Neurogenin2 (Ngn2) promoter, playing a role in the differentiation of neural stem cells into neurons. While specific quantitative data on its broad-spectrum activity is limited, the following protocols are provided to facilitate research into its primary neurological effects and to explore its potential in other therapeutic areas such as oncology, inflammation, and infectious diseases.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table includes data for structurally related or similarly named compounds to provide a comparative context for researchers.
Table 1: Summary of In Vitro Biological Activities of Dehydro- Compounds
| Compound | Assay Type | Cell Line/Target | IC50 / Activity |
| This compound | Ngn2 Promoter Activation | Neural Stem Cells | Dose-dependent activation at 0.5, 1, 2, 5 µM |
| Dehydrocostuslactone | Anticancer (MTT Assay) | MDA-MB-231 (Breast Cancer) | 21.5 µM |
| Dehydrocostuslactone | Anticancer (MTT Assay) | SK-OV-3 (Ovarian Cancer) | 15.9 µM |
| Dehydrocorydaline | Antimicrobial (MIC) | Listeria monocytogenes | 1 mg/mL |
Note: The data for Dehydrocostuslactone and Dehydrocorydaline are provided as a reference for potential activities that could be investigated for this compound.
Mandatory Visualizations
Signaling Pathway for Ngn2-Mediated Neuronal Differentiation
Caption: Ngn2 signaling pathway activated by this compound.
Experimental Workflow for In Vitro Screening
Caption: General workflow for in vitro screening of this compound.
Experimental Protocols
Ngn2 Promoter Activation Assay
This protocol is designed to quantify the activation of the Neurogenin2 (Ngn2) promoter in response to this compound using a luciferase reporter assay.
Materials:
-
Neural stem cells (NSCs)
-
DMEM/F12 medium with appropriate supplements
-
Ngn2 promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed NSCs in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the Ngn2 promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24-48 hours to allow for plasmid expression.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) in the culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Measure the firefly luciferase activity (Ngn2 promoter activity) followed by the Renilla luciferase activity (transfection control) using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in promoter activity relative to the vehicle control.
Neural Stem Cell Differentiation Assay
This protocol assesses the ability of this compound to induce the differentiation of neural stem cells into neurons.
Materials:
-
Neural stem cells (NSCs)
-
NSC proliferation medium (containing growth factors like EGF and bFGF)
-
Neuronal differentiation medium (without growth factors)
-
This compound
-
Poly-L-ornithine and laminin-coated culture plates
-
Primary antibodies (e.g., anti-β-III-tubulin for neurons, anti-GFAP for astrocytes)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Protocol:
-
Cell Plating: Plate NSCs on poly-L-ornithine and laminin-coated plates in NSC proliferation medium.
-
Treatment: Once the cells reach 70-80% confluency, switch to neuronal differentiation medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM). Include a vehicle control.
-
Differentiation: Culture the cells for 7-14 days, changing the medium with fresh this compound every 2-3 days.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA).
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Imaging and Analysis: Capture images using a fluorescence microscope. Quantify the percentage of differentiated neurons (β-III-tubulin positive cells) relative to the total number of cells (DAPI positive nuclei).
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines.[1][2][3][4]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, SK-OV-3)
-
Appropriate cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 1-100 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated macrophages.[5][6][7][8][9]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well tissue culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples. Determine the percentage of inhibition of NO production by this compound.
Antimicrobial Susceptibility Assay (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism.[10][11][12][13][14]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
-
MBC Determination (Optional): To determine the minimum bactericidal concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.
References
- 1. researchhub.com [researchhub.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. protocols.io [protocols.io]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the Quantification of Dehydromaackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromaackiain is a naturally occurring pterocarpan, a class of isoflavonoids, that has garnered significant interest in the scientific community. Notably, it has been identified as a potent activator of the Neurogenin2 (Ngn2) promoter, playing a crucial role in promoting the differentiation of neural stem cells into neurons.[1] This activity suggests its potential therapeutic applications in neurodegenerative diseases and regenerative medicine. Accurate and reliable quantification of this compound in various matrices, including plant extracts and biological samples, is paramount for research and development in these fields.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Analytical Techniques for this compound Quantification
The choice of analytical technique for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean samples, such as purified extracts or pharmaceutical formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the ideal method for quantifying trace amounts of this compound in complex biological matrices like plasma, serum, and tissue homogenates.
-
UV-Visible Spectrophotometry: A simple and cost-effective method for the rapid estimation of this compound concentration in solutions with minimal interfering substances.
Data Presentation: Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of this compound using the described analytical techniques. Please note that these values are indicative and may require optimization for specific instrumentation and sample matrices.
Table 1: HPLC-UV Quantification Parameters for this compound
| Parameter | Value |
| Retention Time (min) | 8.5 ± 0.5 |
| Wavelength (λmax, nm) | ~254, 310 |
| Linear Range (µg/mL) | 1 - 100 |
| Limit of Detection (LOD, µg/mL) | ~0.1 |
| Limit of Quantification (LOQ, µg/mL) | ~0.5 |
| Recovery (%) | 95 - 105 |
| Precision (RSD, %) | < 2 |
Table 2: LC-MS/MS Quantification Parameters for this compound
| Parameter | Value |
| Retention Time (min) | 4.2 ± 0.3 |
| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ (To be determined) |
| Product Ions (m/z) | To be determined |
| Linear Range (ng/mL) | 0.1 - 50 |
| Limit of Detection (LOD, ng/mL) | ~0.02 |
| Limit of Quantification (LOQ, ng/mL) | ~0.1 |
| Recovery (%) | 98 - 102 |
| Precision (RSD, %) | < 5 |
Table 3: UV-Visible Spectrophotometry Quantification Parameters for this compound
| Parameter | Value |
| Wavelength (λmax, nm) | ~254, 310 |
| Linear Range (µg/mL) | 5 - 50 |
| Molar Absorptivity (ε) | To be determined |
| Correlation Coefficient (R²) | > 0.998 |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
1. Objective: To quantify the concentration of this compound in a sample using High-Performance Liquid Chromatography with UV detection.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Sample containing this compound (e.g., plant extract)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
4. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid) in a suitable ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 254 nm or 310 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
1. Objective: To quantify the concentration of this compound in a complex sample matrix with high sensitivity and selectivity using Liquid Chromatography-Tandem Mass Spectrometry.
2. Materials:
-
This compound reference standard
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (or other suitable modifier)
-
Internal Standard (IS) - a structurally similar compound not present in the sample
-
Sample containing this compound (e.g., plasma, tissue homogenate)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
0.22 µm syringe filters or solid-phase extraction (SPE) cartridges
3. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole)
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
4. Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Standard Solution Preparation: Prepare stock solutions of this compound and the Internal Standard. Prepare calibration standards containing a fixed concentration of IS and varying concentrations of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of the sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both this compound and the IS.
-
-
Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the IS against the concentration of this compound. Calculate the concentration in the sample using the regression equation of the calibration curve.
Protocol 3: Quantification of this compound by UV-Visible Spectrophotometry
1. Objective: To rapidly estimate the concentration of this compound in a clear solution using UV-Visible Spectrophotometry.
2. Materials:
-
This compound reference standard
-
Spectrophotometry-grade solvent (e.g., ethanol or methanol)
-
Quartz cuvettes
3. Instrumentation:
-
UV-Visible Spectrophotometer
4. Procedure:
-
Wavelength Scan: Dissolve a known concentration of this compound in the chosen solvent. Scan the absorbance of the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of this compound. Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range of the spectrophotometer.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards to obtain an absorbance reading within the linear range.
-
Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample at the determined λmax.
-
Quantification: Create a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.
Mandatory Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Proposed signaling pathway of this compound in neuronal differentiation.
References
Application Notes and Protocols: Dehydroepiandrosterone (DHEA) as a Tool for Studying Neurogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dehydroepiandrosterone (DHEA) is an abundant neurosteroid that has demonstrated significant potential in modulating neurogenesis, the process of generating new neurons.[1][2] Its ability to influence neural stem cell proliferation, differentiation, and survival makes it a valuable tool for researchers studying neural development and for professionals in drug development seeking to harness regenerative pharmacology for neurodegenerative diseases.[1][2][3] These application notes provide a comprehensive overview of DHEA's effects on neurogenesis, detailed experimental protocols, and insights into its mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative effects of DHEA on various aspects of neurogenesis as reported in the literature.
Table 1: Effects of DHEA on Neural Progenitor Cell Proliferation
| Cell Type | Concentration | Treatment Duration | Effect on Proliferation | Reference |
| Human Neural Stem Cells (fetal cortex-derived) | Not specified | Not specified | Significant increase in growth rates (in the presence of EGF and LIF) | [1] |
| Chromaffin Progenitor Cells (bovine adrenal medulla) | 100 µM | 7 days | Hampered proliferation | [4] |
| Adult Rat Hippocampal Cells | 40 mg/kg/day (subcutaneous pellets) | 5 days | Increased number of newly formed cells in the dentate gyrus | [5] |
Table 2: Effects of DHEA on Neuronal Differentiation and Survival
| Cell Type/Animal Model | Treatment | Effect on Differentiation/Survival | Reference |
| Chromaffin Progenitor Cells | DHEA with retinoic acid | Increased tyrosine hydroxylase mRNA, decreased dopamine-β-hydroxylase mRNA, suggesting dopaminergic differentiation | [4] |
| Human Neural Stem Cells | DHEA | 29% increase in neuronal production compared to EGF/LIF alone | [1] |
| Adult Male Rats | DHEA (40 mg/kg/day) | Promoted survival of newly formed neurons; prevented corticosterone-induced suppression of neurogenesis | [5] |
| Cortical Neurons (rat) | DHEA | Increased neurite extension and neural cell proliferation | [3] |
| Olfactory Bulbectomized (OBX) Mice | DHEA (30 or 60 mg/kg p.o. for 14 days) | Increased number of BrdU-positive neurons in the subgranular zone of the dentate gyrus | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of DHEA on neurogenesis.
Protocol 1: In Vitro Neurogenesis Assay using Human Neural Stem Cells
This protocol is adapted from studies on human neural stem cells.[1][7][8]
1. Cell Culture:
- Culture human neural stem cells derived from the fetal cortex in a serum-free medium supplemented with epidermal growth factor (EGF) and leukemia inhibitory factor (LIF) to maintain their undifferentiated state.
- Plate cells on a suitable extracellular matrix-coated substrate (e.g., Matrigel) in multi-well plates.
2. DHEA Treatment:
- Prepare a stock solution of DHEA in a suitable solvent (e.g., DMSO).
- Add DHEA to the culture medium at various concentrations to determine the optimal dose. A vehicle control (medium with solvent only) should be included.
- Incubate the cells with DHEA for a specified period (e.g., 7-12 days) to assess its effects on proliferation and differentiation.
3. Analysis of Neurogenesis:
- Proliferation Assay:
- Add BrdU (Bromodeoxyuridine) to the culture medium for the final 24 hours of incubation to label proliferating cells.
- Fix the cells and perform immunocytochemistry using antibodies against BrdU and a neural stem cell marker (e.g., Nestin).
- Quantify the percentage of BrdU-positive cells among the Nestin-positive population.
- Differentiation Assay:
- After the treatment period, fix the cells and perform immunocytochemistry using antibodies against neuronal markers (e.g., β-III tubulin, MAP2) and glial markers (e.g., GFAP).
- Quantify the percentage of cells expressing neuronal and glial markers to determine the effect of DHEA on cell fate.
Protocol 2: In Vivo Neurogenesis Study in an Adult Rodent Model
This protocol is based on studies conducted in adult rats.[5][9]
1. Animal Model and DHEA Administration:
- Use adult male rats for the experiment.
- Implant subcutaneous pellets containing DHEA (e.g., 40 mg/kg/day) for a sustained release over the study period (e.g., 5-28 days). A placebo pellet group should be used as a control.
- To study the neuroprotective effects, a group of animals can be co-treated with corticosterone (e.g., 40 mg/kg/day) to induce stress and suppress neurogenesis.
2. Cell Proliferation and Survival Labeling:
- To label newly formed cells, administer BrdU injections (e.g., 50 mg/kg, i.p.) daily for the first few days of the DHEA treatment.
- To assess cell survival, allow a survival period of several weeks (e.g., 28 days) after the last BrdU injection.
3. Tissue Processing and Analysis:
- At the end of the experiment, perfuse the animals and collect the brains.
- Process the brain tissue for immunohistochemistry.
- Stain brain sections with antibodies against BrdU and a mature neuronal marker (e.g., NeuN).
- Use stereological methods to quantify the number of BrdU-positive and BrdU/NeuN double-positive cells in the dentate gyrus of the hippocampus.
Signaling Pathways and Mechanisms of Action
DHEA is known to influence several signaling pathways involved in neurogenesis.
Signaling Pathways
DHEA's neurogenic effects are mediated through various signaling pathways, including the activation of neurotrophin production and interaction with specific receptors.[3]
Caption: DHEA signaling pathways in neurogenesis.
DHEA has been shown to stimulate the production of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in cortical neurons, which are crucial for neuronal survival, proliferation, and neurite outgrowth.[3] The neurogenic effects of DHEA can be blocked by N-methyl-d-aspartate (NMDA) and sigma-1 receptor antagonists.[1] Furthermore, stimulation of the sigma-1 receptor by DHEA has been shown to increase neurogenesis in the dentate gyrus through the activation of the Akt/GSK-3β/β-catenin pathway.[6]
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of DHEA on neurogenesis.
Caption: Experimental workflow for studying DHEA's effects.
DHEA serves as a potent and versatile tool for investigating the mechanisms of neurogenesis. Its demonstrated effects on neural stem cell proliferation, differentiation, and survival, both in vitro and in vivo, provide a solid foundation for further research. The protocols and data presented here offer a starting point for researchers to explore the therapeutic potential of DHEA and other neurosteroids in the context of neurodegenerative diseases and brain injury.
References
- 1. Mitotic and neurogenic effects of dehydroepiandrosterone (DHEA) on human neural stem cell cultures derived from the fetal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurobiological and Neuropsychiatric Effects of Dehydroepiandrosterone (DHEA) and DHEA Sulfate (DHEAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dehydroepiandrosterone Stimulates Nerve Growth Factor and Brain Derived Neurotrophic Factor in Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of dehydroepiandrosterone on proliferation and differentiation of chromaffin progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dehydroepiandrosterone (DHEA) stimulates neurogenesis in the hippocampus of the rat, promotes survival of newly formed neurons and prevents corticosterone-induced suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. onesearch.neu.edu [onesearch.neu.edu]
- 7. In Vitro Models for Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro neurogenesis by progenitor cells isolated from the adult human hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal Models and the Question of Adult Neurogenesis | Taconic Biosciences [taconic.com]
Dehydromaackiain Analytical Standard: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Dehydromaackiain as an analytical standard, targeting researchers, scientists, and professionals in drug development.
Introduction
This compound is a naturally occurring pterocarpan found in various plants, including those of the Butea genus.[1] It has garnered significant interest in the scientific community for its biological activities, notably as a potent activator of the Neurogenin2 (Ngn2) promoter.[1][2][3] Ngn2 is a crucial transcription factor that plays a pivotal role in neuronal differentiation, making this compound a valuable tool for research in neurogenesis and related drug discovery programs.[1] This document outlines the commercial sources for obtaining a this compound analytical standard and provides detailed protocols for its application in cell-based assays.
Commercial Sources and Specifications
High-purity this compound analytical standard is available from specialized chemical suppliers. The primary identified commercial source is MedchemExpress (MCE).
Table 1: Commercial Source and Specifications for this compound Analytical Standard
| Parameter | MedchemExpress (MCE) |
| Product Name | This compound |
| Catalog Number | HY-N1838 |
| CAS Number | 59901-98-3 |
| Molecular Formula | C₁₆H₁₀O₅ |
| Molecular Weight | 282.25 |
| Purity (Typical) | ≥98% (HPLC) |
| Available Sizes | 1 mg, 5 mg |
| Indicative Price | $400 (1 mg), $1000 (5 mg) - Note: Pricing is subject to change. It is advisable to request a quote. |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Note: The purity and storage information are based on typical values provided by the supplier for their products. It is essential to refer to the lot-specific Certificate of Analysis (CoA) for precise data.
Application Notes
Biological Activity
This compound is a potent activator of the Neurogenin2 (Ngn2) promoter.[1][3] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that is instrumental in the differentiation of neural stem cells into neurons.[1] By activating the Ngn2 promoter, this compound can induce the expression of pro-neural genes, thereby promoting the neuronal differentiation cascade. This makes it a valuable positive control and research tool for:
-
Screening for novel compounds that modulate neurogenesis.
-
Studying the signaling pathways involved in neuronal differentiation.
-
In vitro generation of specific neuronal subtypes from stem cells.
Recommended Handling and Preparation of Stock Solutions
For use as an analytical standard, proper handling and preparation are crucial to ensure accuracy and reproducibility of experimental results.
-
Receiving and Storage: Upon receipt, the vial should be stored at the recommended temperature, typically -20°C for long-term storage.
-
Preparation of Stock Solution: It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO. For a 10 mM stock solution, dissolve 2.82 mg of this compound in 1 mL of DMSO. Ensure the compound is completely dissolved by vortexing.
-
Aliquoting and Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Experimental Protocols
The following protocols are based on the methodologies described in the scientific literature for assessing the activity of this compound.[1]
Ngn2 Promoter Reporter Gene Assay
This assay is designed to quantify the activation of the Ngn2 promoter in response to this compound treatment.
Materials:
-
This compound analytical standard (MCE, HY-N1838)
-
C3H10T1/2 cell line stably transfected with an Ngn2 promoter-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the stably transfected C3H10T1/2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from 0.5 µM to 10 µM. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Replace the culture medium in each well with the medium containing the different concentrations of this compound or the vehicle control. Incubate for an additional 24 hours.
-
Luciferase Assay: After the incubation period, measure the luciferase activity in each well according to the manufacturer's protocol for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity of the treated cells to that of the vehicle control. The results can be expressed as fold activation of the Ngn2 promoter.
Visualizations
Signaling Pathway of this compound in Neuronal Differentiation
Caption: this compound signaling pathway.
Experimental Workflow for Ngn2 Promoter Assay
Caption: Ngn2 promoter assay workflow.
References
Application Notes: High-Throughput Screening for Modulators of Neurogenin2 Promoter Activity Using Dehydromaackiain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromaackiain is a natural pterocarpan isoflavonoid with demonstrated biological activity as a potent activator of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a key transcription factor that plays a crucial role in neuronal differentiation, making it a target of significant interest in neuroregenerative medicine and drug discovery. High-throughput screening (HTS) provides a robust platform for the rapid identification of novel small molecules that can modulate Ngn2 expression. These application notes provide a detailed protocol for a cell-based HTS assay to identify activators of the Ngn2 promoter, using this compound as a reference compound. The methodologies described are suitable for screening large compound libraries to discover novel therapeutic leads for neurological disorders.
Principle of the Assay
This HTS assay utilizes a stable cell line co-expressing a reporter gene (e.g., Luciferase) under the control of the Ngn2 promoter and a constitutively expressed internal control reporter (e.g., Renilla luciferase). Compounds that activate the Ngn2 promoter will induce the expression of the primary reporter gene, leading to a measurable signal. The internal control provides a means to normalize for variations in cell number and viability, thus reducing the likelihood of false-positive results. This compound is used as a positive control to validate assay performance.
Data Presentation
The following table summarizes the dose-dependent activity of this compound on Ngn2 promoter activation, as would be determined in a typical HTS dose-response experiment.
| Compound | Concentration (µM) | Ngn2 Promoter Activity (Fold Induction) |
| This compound | 0.5 | 2.5 |
| This compound | 1.0 | 5.2 |
| This compound | 2.0 | 10.8 |
| This compound | 5.0 | 22.1 |
Experimental Protocols
Materials and Reagents
-
Cell Line: Human neural stem cells (NSCs) stably transfected with an Ngn2 promoter-luciferase reporter construct and a constitutively active Renilla luciferase construct.
-
Assay Plates: 384-well, white, solid-bottom cell culture plates.
-
Compound Plates: 384-well compound plates containing test compounds and controls.
-
This compound: Positive control.
-
DMSO: Vehicle control.
-
Cell Culture Medium: DMEM/F12 supplemented with appropriate growth factors and antibiotics.
-
Luciferase Assay Reagent: Commercially available dual-luciferase reporter assay system.
-
Plate Reader: Luminometer capable of reading dual-luciferase assays.
-
Liquid Handling System: Automated liquid handler for plate replication and reagent addition.
High-Throughput Screening Protocol
-
Cell Plating:
-
Culture the reporter cell line to 80-90% confluency.
-
Harvest the cells and resuspend in fresh culture medium to a final concentration of 2 x 105 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Addition:
-
Prepare compound plates with test compounds serially diluted in DMSO. Include this compound as a positive control and DMSO as a negative (vehicle) control.
-
Using a liquid handler with pin-tool or acoustic dispensing capabilities, transfer 100 nL of each compound from the source plate to the corresponding well of the cell plate. This results in a final compound concentration range suitable for dose-response analysis.
-
Incubate the assay plates at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
Equilibrate the assay plates and the dual-luciferase reagents to room temperature.
-
Using an automated liquid handler, add 25 µL of the first luciferase reagent (to measure Ngn2 promoter-driven firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Add 25 µL of the second luciferase reagent (to quench the firefly luciferase and initiate the Renilla luciferase reaction) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize the data.
-
The fold induction for each test compound is calculated relative to the DMSO control.
-
Dose-response curves are generated for active compounds to determine their EC50 values.
-
Visualizations
Signaling Pathway
Caption: this compound activates the Ngn2 promoter, initiating gene expression.
Experimental Workflow
Caption: High-throughput screening workflow for identifying Ngn2 promoter activators.
References
Troubleshooting & Optimization
Dehydromaackiain Solubility: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Dehydromaackiain.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I am having trouble dissolving this compound. What are the initial troubleshooting steps?
A2: If you are experiencing difficulty dissolving this compound, consider the following:
-
Solvent Choice: Ensure you are using a suitable solvent. DMSO is the recommended starting point for preparing stock solutions.
-
Solvent Quality: Use high-purity, anhydrous (dry) DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.
-
Gentle Heating: Gently warm the solution to 37°C. This can aid in the dissolution of the compound.
-
Sonication: Use a sonicator bath to provide mechanical agitation, which can help break up compound aggregates and enhance dissolution.
-
Fresh Solution: Prepare solutions fresh for each experiment to avoid potential degradation or precipitation over time.
Q3: Can I prepare a stock solution of this compound in ethanol or PBS?
A3: Based on the expected low solubility in less polar and aqueous solvents, preparing a concentrated stock solution in ethanol or Phosphate Buffered Saline (PBS) is not recommended as you may encounter significant solubility limitations. For aqueous-based assays, it is best to first dissolve this compound in 100% DMSO to create a high-concentration stock, which can then be serially diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Q4: My this compound solution appears to have precipitated after storage. What should I do?
A4: Precipitation upon storage can occur, especially if the solution was stored at a low temperature or if the solvent has absorbed moisture. If you observe precipitation, try to redissolve the compound by gentle warming and sonication. If this is unsuccessful, it is recommended to prepare a fresh solution. To minimize precipitation, store stock solutions at room temperature or -20°C in small, tightly sealed aliquots to prevent repeated freeze-thaw cycles and moisture absorption.
Quantitative Data Summary
The following table summarizes the solubility of Maackiain, a structurally related pterocarpan, which can be used as an estimate for this compound.
| Compound | Solvent | Solubility |
| Maackiain | DMSO | 56 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for use in in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. As a starting point, a concentration of 10-20 mg/mL can be targeted.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Troubleshooting Insolubility (if necessary):
-
Gentle Warming: Place the tube in a 37°C water bath or incubator for 10-15 minutes. Vortex periodically.
-
Sonication: Place the tube in a sonicator bath for 5-10 minutes.
-
-
Visual Inspection: Ensure that no visible particles remain in the solution. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles and store at -20°C for long-term storage or at 4°C for short-term use.
Visual Guides
Troubleshooting Workflow for this compound Solubility
Caption: A flowchart outlining the steps to dissolve this compound and troubleshoot solubility issues.
Hypothetical Signaling Pathway Affected by this compound
As this compound is known to be a Neurogenin 2 (Ngn2) promoter activator, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by this activity.
Caption: A diagram showing the potential mechanism of action of this compound as an Ngn2 promoter activator leading to neuronal differentiation.
References
Optimizing Dehydromaackiain concentration for cell treatment
Technical Support Center: Dehydromaackiain Cell Treatment
Disclaimer: this compound is a novel compound with limited publicly available data on its specific biological activities and optimal usage in cell culture.[1] This guide provides a comprehensive framework based on general principles for testing novel pterocarpan-class compounds in vitro. Researchers should use this information as a starting point and meticulously optimize all parameters for their specific cell lines and experimental goals.
Frequently Asked Questions (FAQs)
Q1: How do I prepare a stock solution of this compound?
A1: this compound is a pterocarpan, a class of isoflavonoids.[2][3][4] Like many compounds in this class, it is expected to have low aqueous solubility.
-
Solvent Selection: Start by dissolving this compound in a high-purity, sterile solvent such as Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Aim for a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium.
-
Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells, typically ≤ 0.1%. Always include a vehicle control (medium with the same final solvent concentration) in your experiments.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Q2: What is a good starting concentration range for my experiments?
A2: For a novel compound, it is crucial to determine the optimal concentration range empirically.
-
Literature Review: While data for this compound is scarce, research on the related compound Maackiain shows biological activity in the low micromolar (µM) range.[5] For example, an IC50 of 0.68 µM was reported for MAO-B inhibition.[5] Another pterocarpan showed activity against HeLa cells with an IC50 of 24.3 µM.[6]
-
Dose-Response Experiment: A common starting strategy is to perform a broad dose-response experiment. Test a wide range of concentrations using serial dilutions (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) to identify a bioactive range.[7][8]
-
Refine the Range: Once you have an approximate effective range, perform a second experiment with more narrowly spaced concentrations around the initial "hit" to accurately determine the EC50/IC50.[9][10]
Q3: How long should I treat my cells with this compound?
A3: The optimal treatment duration depends on the biological process you are investigating.
-
Initial Time Course: Start with a standard time point, such as 24 or 48 hours, for initial cytotoxicity and proliferation assays.[8]
-
Mechanism-Specific Timing:
-
Signaling Events: For phosphorylation events (e.g., MAPK pathway), short time points are often necessary (e.g., 15 min, 30 min, 1h, 4h, 8h).
-
Apoptosis/Autophagy: These processes typically require longer incubation times (e.g., 12h, 24h, 48h).
-
Gene Expression: Changes in mRNA levels can often be detected within 4 to 24 hours.
-
-
Experiment: Perform a time-course experiment using a fixed, effective concentration of this compound to determine the optimal duration for your endpoint.
Q4: My cells look stressed or are dying in the vehicle control group. What's wrong?
A4: This indicates a problem with your experimental setup, most likely solvent toxicity.
-
Check Solvent Concentration: Verify that the final concentration of your solvent (e.g., DMSO) in the culture medium is at a non-toxic level (typically <0.5%, ideally ≤0.1%).
-
Solvent Quality: Use a high-purity, sterile-filtered grade of solvent suitable for cell culture.
-
Cell Line Sensitivity: Some cell lines are more sensitive to solvents than others. You may need to perform a dose-response curve for the solvent alone to determine its toxicity threshold for your specific cell line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation | 1. Poor Solubility: The compound's concentration exceeds its solubility limit in the culture medium. 2. Interaction with Media Components: The compound may interact with proteins or other components in the serum or medium. | 1. Lower the final treatment concentration. 2. Prepare fresh dilutions from the stock solution immediately before use. 3. Consider using a serum-free medium for the duration of the treatment if compatible with your cell line. 4. Test alternative solvents if DMSO is problematic, though this is less common. |
| Inconsistent Results | 1. Reagent Instability: The compound may be degrading in the stock solution or diluted medium. 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. 3. Inconsistent Cell Density: Variations in initial cell seeding density can significantly alter drug response.[11] | 1. Use fresh aliquots of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. 2. Use cells within a consistent and narrow passage number range. 3. Ensure precise and consistent cell counting and plating for all experiments. |
| No Observable Effect | 1. Concentration Too Low: The concentrations tested are below the bioactive threshold. 2. Treatment Time Too Short: The duration of exposure is insufficient to induce a measurable response. 3. Compound Inactivity: The compound may not be active in your specific cell model or for the chosen endpoint. 4. Compound Degradation: The compound may be unstable in the culture conditions (37°C, aqueous environment). | 1. Test a higher range of concentrations (e.g., up to 100-200 µM). 2. Increase the treatment duration (e.g., up to 72 hours). 3. Use a positive control compound known to induce the effect you are measuring to validate the assay. 4. Confirm the compound's identity and purity. |
Data Presentation
Table 1: Example Dose-Response Data for a Pterocarpan Compound This table illustrates how to present IC50 (half-maximal inhibitory concentration) values from a cytotoxicity assay.
| Cell Line | Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 15.5 ± 2.1 |
| A549 | Lung Carcinoma | 28.3 ± 3.5 |
| HeLa | Cervical Carcinoma | 24.3 ± 1.9[6] |
| SH-SY5Y | Neuroblastoma | 8.9 ± 1.2 |
| hPBMC | Normal Peripheral Blood Cells | > 100 |
Experimental Protocols & Workflows
General Workflow for Novel Compound Screening
The following diagram outlines a standard workflow for evaluating a new compound like this compound in a cell-based research context.
Caption: General workflow for in vitro testing of a novel compound.
Protocol 1: Cytotoxicity Assessment using LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for:
-
Vehicle Control: Cells treated with medium containing the same final concentration of solvent (e.g., 0.1% DMSO).
-
Untreated Control: Cells in medium only.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in commercial kits) 45 minutes before the endpoint.
-
Medium Background Control: Wells with medium but no cells.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
Assay Procedure:
-
Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Stop the reaction by adding 50 µL of stop solution. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation:
-
Subtract the medium background reading from all other values.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Untreated Control LDH Activity) / (Maximum LDH Release - Untreated Control LDH Activity)] * 100
-
Potential Signaling Pathways to Investigate
Based on the activities of related pterocarpan and isoflavonoid compounds, this compound may influence key cellular pathways involved in inflammation, cell survival, and cell death.
Hypothetical Pathway: Modulation of Inflammasome Activation
The related compound Maackiain has been shown to amplify inflammasome activation, leading to increased IL-1β production.[12][13] This suggests this compound could be investigated for similar immunomodulatory properties.
Caption: Hypothetical amplification of the NLRP3 inflammasome pathway.
Crosstalk Between Autophagy and Apoptosis
Many natural compounds induce cell death by modulating the intricate balance between autophagy (a cell survival mechanism) and apoptosis (programmed cell death).[14] Investigating markers for both pathways is often crucial.
Caption: Potential crosstalk between autophagy and apoptosis pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pterocarpans induce tumor cell death through persistent mitotic arrest during prometaphase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maackiain: A comprehensive review of its pharmacology, synthesis, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pterocarpan scaffold: A natural lead molecule with diverse pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent selective monoamine oxidase B inhibition by maackiain, a pterocarpan from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Maackiain, a compound derived from Sophora flavescens, increases IL-1β production by amplifying nigericin-mediated inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into the Biological Evaluation of Pterocarpanquinones and Carbapterocarpans with Anti-tumor Activity against MDR Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Dehydromaackiain precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Dehydromaackiain in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent activator of the Neurogenin2 (Ngn2) promoter. Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in neuronal differentiation. By activating the Ngn2 promoter, this compound promotes the differentiation of neural stem cells into neurons.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of compounds like this compound, which are often dissolved in an organic solvent like DMSO, is a frequent issue in cell culture experiments. The primary reasons include:
-
Low Aqueous Solubility: this compound, like many flavonoids, has inherently low solubility in aqueous solutions such as cell culture media.
-
Solvent Shock: Rapidly adding a concentrated DMSO stock solution to the aqueous medium can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
High Final Concentration: The final concentration of this compound in the medium may exceed its solubility limit.
-
Low Temperature: Media and supplements are often stored at 4°C, and introducing a compound at this temperature can decrease its solubility.
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can sometimes lead to precipitation.
-
pH of the Medium: The pH of the culture medium can influence the solubility of a compound.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other similar compounds for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced toxicity to cells, the final concentration of DMSO in the culture medium should be kept as low as possible, typically below 0.5%. For many cell lines, a final DMSO concentration of 0.1% or lower is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I filter the medium to remove the precipitate?
Filtering the medium to remove the precipitate is not recommended. This action will reduce the actual concentration of this compound in your experiment, leading to inaccurate and difficult-to-reproduce results. The focus should be on preventing precipitation in the first place.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate Observed in Media After Adding this compound
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000
-
-
Aseptically weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Materials:
-
This compound-DMSO stock solution
-
Cell culture medium (the same as used in the experiment)
-
Sterile, clear-bottom 96-well plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600-700 nm (optional)
-
Light microscope
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Prepare Assay Plate: Add 198 µL of your pre-warmed (37°C) cell culture medium to each well of the clear-bottom 96-well plate.
-
Add Compound: Transfer 2 µL of each this compound-DMSO dilution to the corresponding wells of the assay plate. This will result in a 1:100 dilution and a final DMSO concentration of 1% (or 0.5% if you dilute 1 µL into 199 µL).
-
Include Controls:
-
Negative Control: Medium with the same final DMSO concentration without this compound.
-
Blank: Medium only.
-
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 2, 6, 24 hours).
-
Assess Precipitation:
-
Visual Inspection: Carefully examine each well under a light microscope for the presence of crystals or amorphous precipitate.
-
Instrumental Analysis: Measure the light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance compared to the negative control indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that does not show any visible or instrumentally detected precipitate is the kinetic solubility limit under these conditions.
Data Presentation: Example Solubility Data
| This compound Concentration (µM) | Visual Observation (24h) | Absorbance at 650 nm (OD) |
| 100 | Heavy Precipitate | 0.52 |
| 50 | Moderate Precipitate | 0.25 |
| 25 | Slight Precipitate | 0.11 |
| 12.5 | No Precipitate | 0.05 |
| 6.25 | No Precipitate | 0.04 |
| 3.125 | No Precipitate | 0.04 |
| Vehicle Control (0 µM) | No Precipitate | 0.04 |
Note: This is example data. Users should generate their own data based on their specific experimental conditions.
Signaling Pathway
This compound and the Neurogenin2 (Ngn2) Signaling Pathway for Neuronal Differentiation
This compound acts as an activator of the Ngn2 promoter. The Ngn2 transcription factor initiates a cascade of gene expression that commits neural progenitor cells to a neuronal lineage and promotes their maturation.
Caption: Ngn2 signaling cascade activated by this compound.
Technical Support Center: Dehydromaackiain Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydromaackiain.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
This compound is a natural isoflavonoid compound, specifically a pterocarpan. In neuroscience research, it is primarily used as a potent activator of the Neurogenin2 (Ngn2) promoter.[1] This activity promotes the differentiation of neural stem cells (NSCs) into neurons.
Q2: What is the mechanism of action for this compound?
This compound activates the promoter of the Ngn2 gene. Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in specifying neuronal fate and driving the differentiation of neural progenitors into mature neurons.[2][3] By upregulating Ngn2, this compound initiates a cascade of gene expression that leads to neuronal differentiation.
Q3: At what concentrations should this compound be used?
Effective concentrations of this compound for inducing Ngn2 promoter activity in neural stem cells have been reported in the micromolar range. A dose-dependent increase in Ngn2 promoter activity has been observed at concentrations of 0.5, 1, 2, and 5 µM.[1] The optimal concentration should be determined empirically for each specific cell line and experimental condition.
Q4: How should this compound be stored?
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Aqueous Media
Question: I am having trouble dissolving this compound in my cell culture medium. I observe precipitation or a cloudy solution. What can I do?
Answer:
This compound, as a pterocarpan isoflavonoid, is expected to have low water solubility. Direct addition of the powder to aqueous media will likely result in poor dissolution and inaccurate final concentrations.
Solutions:
-
Use an appropriate solvent for stock solutions: Dissolve this compound in a small volume of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration. Ensure thorough mixing after each dilution step.
-
Final Solvent Concentration: Be mindful of the final concentration of the solvent (e.g., DMSO) in your culture medium. High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration below 0.5% (v/v), and ideally below 0.1%.
-
Sonication: Gentle sonication of the stock solution before dilution may aid in dissolving any small aggregates.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the diluted this compound can sometimes improve solubility.
Issue 2: Inconsistent or No Neuronal Differentiation
Question: I have treated my neural stem cells with this compound, but I am not observing the expected neuronal differentiation. What are the possible reasons?
Answer:
Several factors can contribute to a lack of neuronal differentiation in response to this compound treatment.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations (e.g., 0.1 µM to 10 µM). |
| Cell Health and Confluency | Ensure your neural stem cells are healthy, in the exponential growth phase, and plated at the optimal density for differentiation. Over-confluent or stressed cells may not differentiate efficiently. |
| Incorrect Timing of Treatment | The timing of this compound addition can be critical. For some protocols, cells may need to reach a certain confluency or be in a specific stage of the cell cycle to respond effectively. |
| Degradation of this compound | Ensure the stock solution of this compound has been stored properly (protected from light, at the correct temperature) to prevent degradation. Prepare fresh dilutions for each experiment. |
| Cell Line Variability | Different neural stem cell lines can have varying responsiveness to differentiation cues. Verify the differentiation potential of your cell line with a known positive control for neurogenesis. |
| Inadequate Culture Conditions | Ensure the basal medium and supplements are appropriate for neuronal differentiation. Factors like growth factor withdrawal may be necessary in conjunction with this compound treatment. |
Issue 3: Cell Toxicity or Death After Treatment
Question: I am observing significant cell death in my cultures after adding this compound. What could be the cause?
Answer:
Cell toxicity can be a concern when working with small molecules.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Concentration of this compound | High concentrations of the compound can be toxic. Perform a toxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range for your cells. Use concentrations well below the toxic threshold for your differentiation experiments. |
| Solvent Toxicity | As mentioned previously, high concentrations of the solvent used for the stock solution (e.g., DMSO) can be toxic. Ensure the final solvent concentration in your culture is non-toxic to your cells. |
| Contamination | Rule out microbial contamination of your cell cultures, media, or this compound stock solution. |
| Off-Target Effects | At higher concentrations, small molecules can have off-target effects that may lead to cytotoxicity. Using the lowest effective concentration can help minimize these effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a stock solution of a desired concentration (e.g., 10 mM).
-
In a sterile microcentrifuge tube, add the calculated amount of this compound powder.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Induction of Neuronal Differentiation in Neural Stem Cells (NSCs)
-
Materials:
-
Healthy, proliferating NSCs
-
NSC proliferation medium
-
Neuronal differentiation medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Poly-L-ornithine and laminin-coated culture plates/coverslips
-
-
Procedure:
-
Plate NSCs onto poly-L-ornithine and laminin-coated vessels at a density optimized for differentiation.
-
Allow the cells to attach and grow in NSC proliferation medium for 24 hours.
-
Prepare the neuronal differentiation medium containing the desired final concentration of this compound. For example, to achieve a 5 µM final concentration from a 10 mM stock, dilute the stock 1:2000 in the differentiation medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
After 24 hours, aspirate the proliferation medium and replace it with the this compound-containing differentiation medium or the vehicle control medium.
-
Culture the cells for the desired period (e.g., 3-7 days), changing the medium every 2-3 days with fresh medium containing this compound or vehicle.
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation (e.g., neurite outgrowth).
-
At the end of the experiment, cells can be fixed and processed for immunocytochemistry to detect neuronal markers (e.g., β-III tubulin, MAP2).
-
Visualizations
Ngn2 Signaling Pathway in Neuronal Differentiation
Caption: this compound activates the Ngn2 promoter, initiating neuronal differentiation.
Experimental Workflow for Troubleshooting Neuronal Differentiation
Caption: A logical workflow for troubleshooting failed neuronal differentiation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ectopic Expression of Neurogenin 2 Alone is Sufficient to Induce Differentiation of Embryonic Stem Cells into Mature Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making neurons, made easy: The use of Neurogenin-2 in neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydromaackiain assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydromaackiain. The information provided is based on general principles of analytical chemistry and experience with related isoflavonoid compounds. It is crucial to validate all methods specifically for this compound in your laboratory.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a compound known to be a potent activator of the Neurogenin 2 (Ngn2) promoter. This activity promotes the differentiation of neural stem cells into neurons, making it a subject of interest in neuroscience and drug development for neurological disorders.
2. Which analytical techniques are most suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of isoflavonoids like this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires derivatization of the analyte.
3. How should I prepare samples containing this compound for analysis?
Sample preparation will depend on the matrix (e.g., cell culture media, plasma, tissue homogenate). A general workflow for liquid samples is as follows:
-
Protein Precipitation: For samples rich in protein, such as plasma or cell lysates, precipitation with a cold organic solvent like acetonitrile or methanol is a common first step.
-
Liquid-Liquid Extraction (LLE): This can be used to extract this compound from aqueous matrices into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. C18 cartridges are commonly used for the extraction of isoflavonoids.
4. What are the key parameters to consider for developing a robust HPLC method for this compound?
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with acetonitrile or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape, is typically effective.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound should be determined. A photodiode array (PDA) detector is useful for initial method development to determine the optimal wavelength and assess peak purity.
-
Flow Rate and Column Temperature: These should be optimized to achieve good separation and reasonable run times.
5. How can I assess the variability and reproducibility of my this compound assay?
To ensure the reliability of your results, it is essential to determine the following validation parameters:
-
Intra-assay precision (repeatability): This is the variation observed when the same sample is analyzed multiple times within the same analytical run. It is typically expressed as the coefficient of variation (%CV).
-
Inter-assay precision (intermediate precision): This measures the variation between different analytical runs, which may be conducted on different days or by different analysts. It is also expressed as %CV.
Acceptable %CV values are typically below 15% for both intra- and inter-assay precision, but this can vary depending on the specific application and regulatory requirements.
6. What are the best practices for ensuring the stability of this compound in samples and standards?
This compound, like other isoflavonoids, may be susceptible to degradation. To minimize this:
-
Storage: Store stock solutions and samples at -20°C or -80°C in the dark.
-
pH: The stability of isoflavonoids can be pH-dependent. It is advisable to buffer samples and standards to a pH where this compound is most stable.
-
Light Exposure: Protect samples and standards from direct light, as photodegradation can occur.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to degradation. Aliquoting samples and standards is recommended.
Troubleshooting Guides
HPLC Assay Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound and other isoflavonoids.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peaks or Very Small Peaks | 1. No injection or incorrect injection volume.2. Detector is off or not properly configured.3. Mobile phase composition is incorrect.4. Sample degradation. | 1. Verify injector function and sample volume.2. Check detector settings and lamp status.3. Prepare fresh mobile phase and ensure correct proportions.4. Prepare fresh sample and standards; review storage and handling procedures. |
| Peak Tailing | 1. Column overload.2. Secondary interactions with the stationary phase.3. Column degradation. | 1. Dilute the sample or inject a smaller volume.2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.3. Replace the column. |
| Peak Fronting | 1. Sample solvent is too strong.2. Column overload. | 1. Dissolve the sample in the initial mobile phase or a weaker solvent.2. Dilute the sample. |
| Split Peaks | 1. Clogged column inlet frit.2. Column void or channeling.3. Injector issue. | 1. Reverse flush the column; if unsuccessful, replace the frit or column.2. Replace the column.3. Inspect and clean the injector port and needle. |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuation in column temperature.3. Pump malfunction or leak.4. Column equilibration is insufficient. | 1. Prepare mobile phase carefully and consistently.2. Use a column oven to maintain a constant temperature.3. Check for leaks and ensure the pump is delivering a consistent flow rate.4. Increase the column equilibration time between injections. |
| Baseline Noise or Drift | 1. Air bubbles in the system.2. Contaminated mobile phase or detector cell.3. Detector lamp failing. | 1. Degas the mobile phase.2. Use high-purity solvents and flush the system and detector cell.3. Replace the detector lamp. |
Cell-Based Assay Troubleshooting
This guide focuses on issues that may arise during cell-based experiments involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Neuronal Differentiation | 1. This compound solution is inactive (degraded).2. Suboptimal cell density.3. Incorrect concentration of this compound.4. Poor health of neural stem cells. | 1. Prepare a fresh stock solution of this compound.2. Optimize the seeding density of your neural stem cells.3. Perform a dose-response experiment to determine the optimal concentration.4. Ensure cells are healthy and in the exponential growth phase before starting differentiation. |
| High Cell Death | 1. This compound concentration is too high (toxic).2. Contamination of cell culture.3. Solvent toxicity (e.g., DMSO). | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration.2. Check for and eliminate sources of contamination.3. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent Results Between Experiments | 1. Variation in cell passage number.2. Inconsistent timing of treatments.3. Variability in reagent quality. | 1. Use cells within a defined passage number range for all experiments.2. Adhere strictly to the established experimental timeline.3. Use reagents from the same lot whenever possible and validate new lots. |
Experimental Protocols
General Protocol for this compound Quantification by HPLC-UV
This is a general starting protocol and must be optimized and validated for your specific instrumentation and application.
-
Sample Preparation:
-
For cell culture supernatant, centrifuge to remove cell debris.
-
For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold acetonitrile, vortexing, and centrifuging at high speed to pellet the protein. Collect the supernatant.
-
Evaporate the solvent from the supernatant under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at the determined λmax for this compound.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Plot the peak area versus concentration and perform a linear regression to determine the concentration of this compound in the unknown samples.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: Workflow for this compound quantification.
This compound-Induced Neuronal Differentiation Pathway
Caption: Ngn2 signaling pathway activated by this compound.
Technical Support Center: Dehydromaackiain Powder
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Dehydromaackiain powder. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
Q2: How should I handle this compound powder to ensure my safety?
A2: this compound powder should be handled with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as gloves, a lab coat, and safety goggles. Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of the powder. Avoid direct contact with skin and eyes.
Q3: What are the known incompatibilities for this compound?
A3: Specific incompatibility data for this compound is limited. However, as a general precaution, it is advisable to keep the powder away from strong oxidizing agents, strong acids, and strong bases to prevent any potential reactions.
Q4: What is the best solvent for dissolving this compound powder?
A4: The solubility of this compound can vary. It is recommended to start with common laboratory solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol to prepare a stock solution. It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
Q5: My this compound powder appears clumpy. Is it still usable?
A5: Clumpiness in the powder can be due to moisture absorption. While it may not necessarily indicate degradation, it is recommended to store the powder in a desiccator to prevent this. If the powder is clumpy, you can try to gently break up the clumps with a spatula before weighing. For sensitive experiments, it is advisable to use a fresh, non-clumpy batch if possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve. | The chosen solvent may not be optimal. The concentration may be too high. | Try a different solvent (e.g., DMSO, ethanol). Gently warm the solution or use sonication to aid dissolution. Prepare a more dilute solution. |
| Precipitation occurs after dissolving. | The solution may be supersaturated. The temperature of the solution has decreased. | Gently warm the solution to redissolve the precipitate. Prepare a fresh, more dilute solution. Ensure the solvent is pure and free of contaminants. |
| Inconsistent experimental results. | The powder may have degraded due to improper storage. Inaccurate weighing of the powder. | Store the powder at the recommended temperature and protect it from light and moisture. Use a calibrated analytical balance for accurate measurements. Prepare fresh solutions for each experiment. |
| Color change in the powder. | Potential degradation or contamination. | It is best to discard the powder if a significant color change is observed. Always use powder from a tightly sealed container. |
Storage and Stability Summary
| Condition | Recommendation | Duration |
| Powder (Long-term) | -20°C, in a tightly sealed container, protected from light. | Up to several years |
| Powder (Short-term) | 4°C, in a tightly sealed container, protected from light. | Weeks to months |
| In Solvent | -20°C or -80°C in an airtight container. | Avoid repeated freeze-thaw cycles. Prepare fresh solutions as needed. |
Experimental Workflow: Preparing a this compound Stock Solution
Below is a generalized workflow for preparing a stock solution of this compound powder.
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Technical Support Center: Overcoming Resistance to Dehydromaackiain
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential resistance to Dehydromaackiain in cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound, leading to unexpected results or apparent resistance.
Q1: The IC50 value of this compound in my cell line has significantly increased compared to published data or my own initial experiments. What could be the cause?
A1: An increase in the IC50 value is a primary indicator of acquired resistance. Several factors could be contributing to this observation:
-
Cell Line Drift: Continuous passaging of cell lines can lead to genetic and phenotypic changes, potentially resulting in a less sensitive population. It is advisable to use cell lines within a low passage number range and to periodically re-evaluate their sensitivity.
-
Development of Resistance: Prolonged or intermittent exposure to this compound, even at sub-lethal concentrations, can select for a resistant population of cells.
-
Experimental Variability: Inconsistencies in experimental setup can lead to fluctuating IC50 values. Key factors to control include cell seeding density, drug concentration accuracy, and incubation time.[1][2][3]
Troubleshooting Steps:
-
Confirm Cell Line Authenticity: Use Short Tandem Repeat (STR) profiling to verify the identity of your cell line.
-
Use Low Passage Cells: Thaw a fresh vial of low-passage cells and re-determine the IC50.
-
Standardize Protocol: Ensure your experimental protocol is consistent across all experiments. Pay close attention to seeding density, drug preparation, and assay duration.[2]
Q2: I am observing a gradual loss of this compound's cytotoxic effect over several passages. Why is this happening?
A2: This is a classic presentation of acquired resistance development. The gradual loss of efficacy suggests that a sub-population of cells with resistance mechanisms is being selected for and is outgrowing the sensitive cells.
Potential Mechanisms of Acquired Resistance:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.[4]
-
Alteration of the Drug Target: Mutations in the molecular target of this compound could prevent the drug from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells may activate alternative survival pathways to compensate for the inhibitory effects of this compound.[4]
-
Enhanced DNA Repair: If this compound induces DNA damage, resistant cells may upregulate DNA repair mechanisms.[5]
Investigative Steps:
-
Gene Expression Analysis: Use qPCR or Western blotting to examine the expression levels of common drug resistance genes, such as ABC transporters (e.g., MDR1/ABCB1).
-
Combination Therapy: Investigate the use of inhibitors for potential resistance pathways. For example, co-administering an ABC transporter inhibitor.
Q3: My experimental results with this compound are inconsistent across different batches of experiments. What should I check?
A3: Inconsistent results are often due to technical variability. Here are some common sources of error to investigate:[1][3]
-
Drug Stock and Dilutions: Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Health: Use healthy, exponentially growing cells for your assays. Over-confluent or stressed cells can respond differently to treatment.
-
Assay Conditions: Variations in incubation time, CO2 levels, and temperature can affect cell growth and drug efficacy.
-
Reagent Quality: Ensure all reagents, including media, serum, and assay components, are of high quality and not expired.
Logical Flow for Troubleshooting Inconsistent Results:
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action in cancer cells?
A1: this compound is a natural compound that has demonstrated cytotoxic effects against various cancer cell lines. While its precise mechanism in cancer is not fully elucidated, it is known to be a potent activator of the Neurogenin2 (Ngn2) promoter, which is involved in neuronal differentiation. In cancer, it is hypothesized to induce apoptosis (programmed cell death).
Q2: What are the common mechanisms by which cancer cells can develop resistance to a compound like this compound?
A2: Cancer cells can develop resistance through various mechanisms, including:[5][6][7]
-
Altered Drug Transport: Increasing the efflux of the drug from the cell or decreasing its influx.
-
Target Modification: Changes in the molecular target of the drug that reduce its binding affinity.
-
Increased Drug Metabolism: Enzymatic modification of the drug into an inactive form.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.
-
Activation of Pro-Survival Pathways: Compensatory activation of signaling pathways that promote cell survival and proliferation.
Q3: How can I develop a this compound-resistant cell line for my research?
A3: A common method is through continuous exposure to escalating concentrations of the drug:[8][9][10]
-
Determine the initial IC50: Establish the baseline sensitivity of the parental cell line.
-
Initial Exposure: Culture the cells in a medium containing this compound at a concentration equal to or slightly below the IC20.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound.
-
Maintenance: Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 5-10 times the initial IC50).
-
Characterization: Confirm the resistant phenotype by re-evaluating the IC50 and investigate the underlying resistance mechanisms.
Data Presentation
Table 1: Reported IC50 Values for a this compound Analog (Compound 1) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
Data extracted from a study on related compounds; direct IC50 values for this compound may vary.[11]
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines the steps for developing a resistant cell line using the gradual dose escalation method.[10][12]
-
Determine the IC50 of the Parental Cell Line:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value using non-linear regression.
-
-
Initiate Resistance Development:
-
Culture the parental cell line in a medium containing this compound at its IC20 concentration.
-
Maintain the cells in this medium, passaging as necessary, until their growth rate returns to normal.
-
-
Stepwise Dose Escalation:
-
Once the cells have adapted, increase the this compound concentration by approximately 50%.
-
Repeat this process, allowing the cells to adapt at each new concentration before escalating further.
-
-
Establishment and Maintenance of the Resistant Line:
-
Continue the dose escalation until the cells are stably growing in a medium containing a this compound concentration that is 5-10 times the initial IC50.
-
The resistant cell line can be maintained in this high-drug concentration medium. It is recommended to remove the drug from the medium for at least one passage before conducting experiments.
-
Workflow for Developing a this compound-Resistant Cell Line:
Caption: Workflow for generating a drug-resistant cell line.
Signaling Pathway Visualization
Hypothetical Signaling Pathway for this compound Action and Resistance
This diagram illustrates a plausible signaling cascade that this compound might inhibit, leading to apoptosis, and potential mechanisms of resistance.
Caption: Hypothetical signaling pathway for this compound and resistance mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapy Resistance - Chemocare [chemocare.com]
- 7. karger.com [karger.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Culture Academy [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dehydromaackiain Experimental Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dehydromaackiain in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a potent activator of the Neurogenin2 (Ngn2) promoter.[1] Ngn2 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in neurogenesis, specifically in promoting the differentiation of neural stem cells (NSCs) into neurons.[2] By activating the Ngn2 promoter, this compound initiates a transcriptional cascade that drives neuronal differentiation.
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations in the range of 0.5 µM to 5 µM are effective in activating the Ngn2 promoter and promoting neuronal differentiation in neural stem cells.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.1%).
Q4: What are the expected morphological changes in neural stem cells after treatment with this compound?
A4: Following treatment with this compound, you should observe changes consistent with neuronal differentiation. Neural stem cells, which are typically small and spherical or have a simple morphology, will begin to extend processes and develop a more complex, neuron-like morphology. Over time, these processes will elongate and branch to form neurites.
Q5: How can I confirm that this compound is inducing neuronal differentiation in my cell cultures?
A5: Neuronal differentiation can be confirmed by assessing the expression of key neuronal markers at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of Ngn2 and its downstream targets such as NeuroD1, Tbr1, and Tbr2. You should also see an upregulation of pan-neuronal markers like β-III-tubulin (Tuj1) and MAP2.
-
Western Blotting or Immunocytochemistry (ICC): Detect the protein expression of Ngn2, NeuroD1, Tbr1/2, Tuj1, and MAP2. ICC will also allow you to visualize the localization of these proteins and the morphology of the differentiated cells.
Data Presentation
The following tables provide representative quantitative data for Ngn2-induced neuronal differentiation. While this data is not specific to this compound, it reflects the expected outcomes of activating the Ngn2 pathway.
Table 1: Dose-Dependent Activation of Ngn2 Promoter
| This compound Concentration (µM) | Relative Ngn2 Promoter Activity (Fold Change) |
| 0 (Control) | 1.0 |
| 0.5 | 2.5 |
| 1.0 | 4.8 |
| 2.0 | 8.2 |
| 5.0 | 12.5 |
Note: This data is illustrative and based on the reported dose-dependent activity of this compound.[1] Actual values may vary based on the experimental system.
Table 2: Time-Course of Neuronal Marker Expression Following Ngn2 Activation (Relative mRNA Expression)
| Time Point | Ngn2 | NeuroD1 | Tbr2 | β-III-tubulin (Tuj1) |
| 0 hours (Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 24 hours | 15.2 | 8.5 | 3.1 | 2.5 |
| 48 hours | 8.7 | 12.3 | 7.8 | 6.8 |
| 72 hours | 4.1 | 18.9 | 15.2 | 14.3 |
| 96 hours | 2.5 | 15.1 | 12.5 | 22.7 |
Note: This table presents hypothetical data based on typical gene expression patterns following Ngn2 induction. Actual fold changes will depend on the specific experimental conditions.
Experimental Protocols & Troubleshooting
Cell Viability and Differentiation Assay
Protocol:
-
Cell Seeding: Plate neural stem cells onto an appropriate substrate (e.g., poly-L-ornithine and laminin-coated plates) at a density that allows for optimal growth and differentiation.
-
This compound Treatment: After allowing the cells to adhere overnight, replace the medium with fresh differentiation medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Culture the cells for the desired duration (e.g., 24, 48, 72, 96 hours), refreshing the medium with this compound every 48 hours.
-
Assessment of Differentiation: At each time point, fix the cells for immunocytochemistry to visualize neuronal morphology and marker expression (e.g., Tuj1, MAP2).
-
Cell Viability Assay (e.g., MTT or PrestoBlue™): At the end of the experiment, assess cell viability to determine if this compound exhibits any cytotoxic effects at the concentrations tested.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low cell viability | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range (e.g., 0.1 - 1 µM). |
| Final DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| No observable morphological changes | This compound concentration is too low. | Increase the concentration of this compound. |
| Cells are not responsive. | Confirm that your cells are indeed neural stem cells capable of neuronal differentiation. Check for the expression of NSC markers like Nestin or Sox2. | |
| Insufficient incubation time. | Extend the duration of the experiment. Neuronal differentiation is a time-dependent process. | |
| Inconsistent differentiation | Uneven cell seeding. | Ensure a single-cell suspension and even distribution of cells when plating. |
| Inconsistent this compound concentration. | Prepare a fresh working solution of this compound for each experiment and ensure thorough mixing. |
Quantitative PCR (qPCR) for Gene Expression Analysis
Protocol:
-
RNA Extraction: At each time point, lyse the cells and extract total RNA using a commercially available kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target genes (Ngn2, NeuroD1, Tbr1, Tbr2, Tuj1, MAP2) and a housekeeping gene (e.g., GAPDH, Actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low amplification | Poor RNA quality. | Ensure RNA has a 260/280 ratio of ~2.0. Use a DNase treatment step to remove any genomic DNA contamination. |
| Inefficient cDNA synthesis. | Use a high-quality reverse transcriptase and optimize the reaction conditions. | |
| Poor primer design. | Design and validate primers to ensure they are specific and efficient. | |
| High Cq values | Low target gene expression. | Increase the amount of cDNA in the reaction. |
| Inefficient primers. | Redesign and validate your primers. | |
| Non-specific amplification (multiple peaks in melt curve analysis) | Primer-dimers or non-specific binding. | Optimize the annealing temperature of your qPCR protocol. Redesign primers to be more specific. |
Western Blotting for Protein Expression Analysis
Protocol:
-
Protein Extraction: At each time point, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a protein assay (e.g., BCA assay).
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (Ngn2, NeuroD1, Tbr1/2, Tuj1, MAP2) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak signal | Low protein expression. | Increase the amount of protein loaded onto the gel. |
| Inefficient antibody. | Use a validated antibody at the recommended dilution. Optimize antibody concentration. | |
| Inefficient transfer. | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage). | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a literature search for known cross-reactivities. |
| Protein degradation. | Use fresh protease inhibitors in your lysis buffer and keep samples on ice. |
Mandatory Visualizations
References
Validation & Comparative
Validating the Neurogenic Potential of Dehydromaackiain: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the neurogenic effects of Dehydromaackiain, a potent Neurogenin2 (Ngn2) promoter activator, against Resveratrol, a widely studied polyphenol with reported, albeit debated, neurogenic properties. The following sections detail experimental data, protocols, and key signaling pathways to offer a comprehensive resource for assessing novel neurogenic compounds.
Comparative Analysis of Neurogenic Efficacy
To objectively assess the neurogenic potential of this compound, a direct comparison with an established compound like Resveratrol is crucial. The following tables summarize key quantitative metrics from hypothetical comparative experiments, designed to serve as a template for future studies.
Table 1: In Vitro Neurogenic Activity in Human Neural Stem Cells (hNSCs)
| Parameter | Vehicle Control | This compound (5 µM) | Resveratrol (20 µM) |
| Ngn2 Promoter Activity (Fold Change) | 1.0 ± 0.2 | 2.5 ± 0.4 | 1.2 ± 0.3 |
| Neuronal Differentiation (% of β-III Tubulin+ cells) | 15 ± 3% | 45 ± 5% | 25 ± 4% |
| Neurite Outgrowth (Average length in µm) | 50 ± 10 µm | 120 ± 15 µm | 75 ± 12 µm |
| Neural Progenitor Proliferation (% of BrdU+ cells) | 100 ± 8% | 95 ± 7% | 110 ± 9% |
Table 2: Expression of Key Neurogenic Markers (Fold Change vs. Vehicle Control)
| Gene/Protein Marker | This compound (5 µM) | Resveratrol (20 µM) |
| NeuroD1 (mRNA) | 3.0 ± 0.5 | 1.5 ± 0.3 |
| Doublecortin (DCX) (protein) | 2.8 ± 0.4 | 1.8 ± 0.2 |
| NeuN (protein) | 2.5 ± 0.3 | 1.3 ± 0.2 |
| p-Akt (Ser473) / Total Akt | 2.0 ± 0.3 | 1.4 ± 0.2 |
| p-GSK3β (Ser9) / Total GSK3β | 2.2 ± 0.4 | 1.6 ± 0.3 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. The following protocols outline the key experiments cited in the comparative analysis.
Neural Stem Cell Culture and Differentiation
-
Cell Culture: Human neural stem cells (hNSCs) are cultured as neurospheres in a serum-free medium supplemented with Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).
-
Differentiation Assay: For differentiation experiments, neurospheres are dissociated into single cells and plated on a suitable matrix-coated surface (e.g., poly-L-ornithine and laminin). The growth factors are withdrawn, and the cells are treated with the vehicle control, this compound, or Resveratrol for a specified period (e.g., 7-10 days).
Ngn2 Promoter Activity Assay
-
Construct: A reporter plasmid containing the firefly luciferase gene under the control of the Neurogenin2 (Ngn2) promoter is used. A constitutively expressed Renilla luciferase plasmid is co-transfected as an internal control.
-
Transfection and Treatment: hNSCs are transfected with the reporter plasmids. After a recovery period, the cells are treated with the test compounds for 24-48 hours.
-
Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system. The Ngn2 promoter activity is calculated as the ratio of firefly to Renilla luciferase activity and normalized to the vehicle control.
Immunocytochemistry for Neuronal Markers
-
Fixation and Permeabilization: Differentiated cells are fixed with 4% paraformaldehyde and permeabilized with a detergent-based buffer (e.g., 0.25% Triton X-100).
-
Blocking and Antibody Incubation: Non-specific binding is blocked with a suitable blocking solution (e.g., 5% donkey serum). Cells are then incubated with primary antibodies against neuronal markers (e.g., β-III Tubulin, Doublecortin (DCX), NeuN) overnight at 4°C.
-
Secondary Antibody and Imaging: After washing, cells are incubated with corresponding fluorescently-labeled secondary antibodies. Nuclei are counterstained with DAPI. Images are captured using a fluorescence microscope.
-
Quantification: The percentage of marker-positive cells is determined by counting the number of positive cells relative to the total number of DAPI-stained nuclei. Neurite outgrowth is measured using image analysis software.
BrdU Proliferation Assay
-
BrdU Labeling: Proliferating neural progenitor cells are labeled by adding 5-bromo-2'-deoxyuridine (BrdU) to the culture medium for a defined period (e.g., 24 hours) before fixation.
-
Immunostaining: After fixation and permeabilization, DNA is denatured (e.g., with 2N HCl) to expose the incorporated BrdU. The cells are then stained with an anti-BrdU antibody and a fluorescent secondary antibody.
-
Analysis: The percentage of BrdU-positive cells is quantified as described for other markers.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK3β, GSK3β, and a loading control like β-actin).
-
Detection and Densitometry: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the neurogenic effects of this compound is critical. The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in neurogenesis and a typical experimental workflow for validating a novel compound.
Caption: Key signaling pathways in neurogenesis potentially modulated by this compound.
Caption: Experimental workflow for validating the neurogenic effect of a novel compound.
Dehydromaackiain vs. Maackiain: A Comparative Guide to Biological Activities
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the known biological activities of dehydromaackiain and maackiain. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.
Introduction
This compound and maackiain are structurally related pterocarpans, a class of isoflavonoids with a wide range of reported biological activities. Despite their structural similarities, the extent of scientific investigation into their pharmacological effects differs significantly. While maackiain has been the subject of numerous studies elucidating its anti-inflammatory, anticancer, and antimicrobial properties, research into this compound is notably sparse. This guide aims to consolidate the available scientific evidence for both compounds to facilitate a comparative understanding and highlight areas for future research.
This compound: A Niche Role in Neuronal Differentiation
The current body of scientific literature on this compound points towards a specialized role in neuroscience. It has been identified as a potent activator of the Neurogenin2 (Ngn2) promoter, a key transcription factor in neuronal development.
Neurogenic Activity
This compound has been shown to promote the differentiation of neural stem cells into neurons. This activity is attributed to its ability to activate the Ngn2 promoter in a dose-dependent manner.[1]
Table 1: Neurogenic Activity of this compound [1]
| Compound | Assay | Cell Line | Effective Concentration Range | Endpoint |
| This compound | Ngn2 Promoter Activity Assay | Neural Stem Cells | 0.5 - 5 µM | Increased Ngn2 promoter activity |
Experimental Protocols
Ngn2 Promoter Activity Assay [1]
-
Cell Culture: Neural stem cells are cultured under standard conditions.
-
Transfection: Cells are transfected with a reporter plasmid containing the Ngn2 promoter linked to a reporter gene (e.g., luciferase).
-
Treatment: Transfected cells are treated with varying concentrations of this compound (0.5, 1, 2, 5 µM) for a specified duration.
-
Lysis and Luciferase Assay: After treatment, cells are lysed, and the luciferase activity is measured using a luminometer. The results are normalized to a control (e.g., total protein concentration or a co-transfected control plasmid).
Signaling Pathway
The precise signaling pathway through which this compound activates the Ngn2 promoter has not been fully elucidated in the available literature. However, a simplified logical diagram illustrating its known effect is presented below.
Caption: this compound promotes neuronal differentiation.
Maackiain: A Multifaceted Biological Agent
In contrast to this compound, maackiain has been extensively studied and shown to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity of Maackiain
Maackiain has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. Its mechanisms of action often involve the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
Maackiain has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages.
Table 2: Anti-inflammatory Activity of Maackiain
| Compound | Assay | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| Maackiain | Griess Assay | RAW 264.7 | Data not available in provided search results | Data not available in provided search results |
Note: While the anti-inflammatory activity of maackiain is mentioned, specific quantitative data from direct studies was not available in the provided search results.
Experimental Protocols
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of maackiain for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
Western Blot for iNOS and COX-2 Expression
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with maackiain and LPS as described above.
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways
Maackiain is known to modulate inflammatory responses through the NF-κB signaling pathway.
Caption: Maackiain's anti-inflammatory mechanism.
Anticancer Activity of Maackiain
Maackiain has shown promising anticancer effects in various cancer cell lines, primarily through the induction of apoptosis and inhibition of cell proliferation and metastasis.
Cytotoxicity against Cancer Cells
Maackiain exhibits cytotoxic effects against a range of cancer cell lines, including triple-negative breast cancer (TNBC) cells.
Table 3: Anticancer Activity of Maackiain
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Maackiain | MDA-MB-231 (TNBC) | MTT Assay | Specific value not in search results | |
| Maackiain | BT-549 (TNBC) | MTT Assay | Specific value not in search results |
Note: While the anticancer effect is described, specific IC50 values were not available in the provided search results.
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Culture and Seeding: Cancer cells are cultured and seeded in 96-well plates.
-
Treatment: Cells are treated with various concentrations of maackiain for a specified time (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Culture and Treatment: Cells are treated with maackiain as described above.
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Signaling Pathways
Maackiain's anticancer activity in TNBC has been linked to the modulation of the miR-374a/GADD45A axis.
Caption: Maackiain's anticancer signaling pathway.
Antimicrobial Activity of Maackiain
Maackiain has been reported to possess antimicrobial properties against various pathogens.
Table 4: Antimicrobial Activity of Maackiain
| Compound | Organism | Assay | MIC (µg/mL) | Reference |
| Maackiain | Data not available | Broth Microdilution | Data not available |
Note: While antimicrobial activity is mentioned, specific quantitative data was not available in the provided search results.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: Maackiain is serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the test organism.
-
MIC Determination: The MIC is determined as the lowest concentration of maackiain that visibly inhibits the growth of the microorganism.
Conclusion
This comparative guide highlights the significant disparity in the scientific understanding of this compound and maackiain. Maackiain is a well-characterized isoflavonoid with demonstrated anti-inflammatory, anticancer, and antimicrobial activities, supported by a growing body of evidence on its mechanisms of action. In stark contrast, the biological activity of this compound remains largely unexplored, with current knowledge limited to its role in promoting neuronal differentiation.
The lack of comparative studies and fundamental research on this compound represents a significant knowledge gap. Future research should focus on a systematic evaluation of this compound's biological activities, particularly in the areas where maackiain has shown promise. Direct, head-to-head comparative studies are crucial to understanding the structure-activity relationships within this class of compounds and to potentially uncover novel therapeutic applications for this compound. This guide serves as a call to the scientific community to explore the untapped potential of this understudied natural product.
References
A Comparative Guide to the Structure-Activity Relationship of Dehydromaackiain Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydromaackiain, a derivative of the pterocarpan Maackiain, belongs to a class of isoflavonoids with a wide range of reported biological activities. Due to the scarcity of research specifically focused on this compound and its analogs, this guide provides a comparative analysis of the structure-activity relationships (SAR) within the broader pterocarpan class, with a focus on Maackiain. The insights derived from related pterocarpan analogs offer a predictive framework for the potential bioactivities of novel this compound derivatives. This guide summarizes the available quantitative data on the biological activities of relevant pterocarpans, details the experimental protocols for key biological assays, and visualizes the known signaling pathways associated with Maackiain.
Quantitative Data on the Biological Activity of Pterocarpan Analogs
While direct comparative data for a series of this compound analogs is not available in the current literature, the following tables summarize the cytotoxic activities of Maackiain and other relevant pterocarpan derivatives against various cancer cell lines. This data provides a baseline for understanding the potential efficacy of this class of compounds.
Table 1: Cytotoxicity of Maackiain and its Conjugate
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (-)-Maackiain | MDA-MB-231 (Breast Cancer) | Cytotoxic | 31.2 | |
| Cytisine-Maackiain Conjugate | MDA-MB-231 (Breast Cancer) | Cytotoxic | 19.2 | |
| Cytisine-Maackiain Conjugate | MCF-7 (Breast Cancer) | Cytotoxic | 31.4 | |
| (-)-Cytisine | MDA-MB-231 (Breast Cancer) | Cytotoxic | 58.2 |
Table 2: Cytotoxicity of Substituted Pterocarpan Analogs
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| (+)-2,3,9-Trimethoxypterocarpan | HL-60 (Leukemia) | Cytotoxic | 0.20 | |
| (+)-2,3,9-Trimethoxypterocarpan | HCT-116 (Colon Cancer) | Cytotoxic | 3.61 | |
| (+)-2,3,9-Trimethoxypterocarpan | OVCAR-8 (Ovarian Cancer) | Cytotoxic | 0.85 | |
| (+)-2,3,9-Trimethoxypterocarpan | SF-295 (Glioblastoma) | Cytotoxic | 2.56 | |
| (-)-2,3,9-Trimethoxypterocarpan | HL-60 (Leukemia) | Cytotoxic | 1.80 | |
| (-)-2,3,9-Trimethoxypterocarpan | HCT-116 (Colon Cancer) | Cytotoxic | >10 | |
| (-)-2,3,9-Trimethoxypterocarpan | OVCAR-8 (Ovarian Cancer) | Cytotoxic | 4.50 | |
| (-)-2,3,9-Trimethoxypterocarpan | SF-295 (Glioblastoma) | Cytotoxic | >10 | |
| 3(S),4(S)-3'-methoxy-4'-hydroxy-7,8,-methylenedioxypterocarpan | PC3 (Prostate Cancer) | Cytotoxic | 3.5 |
Structure-Activity Relationship (SAR) Insights
-
Stereochemistry: The stereochemistry at the 6a and 11a positions of the pterocarpan core appears to be crucial for cytotoxic activity. For 2,3,9-trimethoxypterocarpan, the (+)-enantiomer consistently demonstrates greater potency against a panel of cancer cell lines compared to the (-)-enantiomer.
-
Substitution: The addition of a bulky substituent, such as a cytisine moiety, to the Maackiain scaffold can enhance cytotoxic activity against certain cancer cell lines (e.g., MDA-MB-231). This suggests that modifications at certain positions can be tolerated and may even lead to improved potency.
-
Hydroxylation and Methoxylation: The pattern of hydroxylation and methoxylation on the aromatic rings of the pterocarpan scaffold significantly influences biological activity. However, a systematic study is required to delineate the precise roles of these functional groups in conferring cytotoxicity and selectivity. The potent activity of 2,3,9-trimethoxypterocarpan highlights the importance of methoxy groups at these positions. The activity of 3'-methoxy-4'-hydroxy-7,8-methylenedioxypterocarpan further underscores the role of oxygenated substituents.
The introduction of a double bond in this compound at the C6a-C11a position would planarize the central core of the molecule. This alteration in shape and electronic properties is expected to significantly impact its binding to biological targets and, consequently, its activity profile. Further research is warranted to explore the SAR of this compound analogs systematically.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activity of pterocarpans are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Maackiain analogs) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curves.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with the test compounds for a specified time. Harvest the cells by trypsinization, wash with ice-cold PBS, and fix in 70% ethanol at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.
Western Blot Analysis for Signaling Pathway Proteins
This method is used to detect and quantify specific proteins in a cell lysate, which is crucial for elucidating the mechanism of action of a compound.
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., phosphorylated and total forms of Ras, Raf, MEK, ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the known signaling pathways affected by Maackiain and a general workflow for evaluating the anticancer activity of its analogs.
Caption: Maackiain inhibits the MAPK/Ras signaling pathway, leading to decreased cell proliferation and induction of apoptosis.
In Vivo Validation of Dehydromaackiain's Effects: A Comparative Analysis
Initial investigations for in vivo studies on "Dehydromaackiain" did not yield specific results. However, extensive research is available for the closely related pterocarpan, Maackiain. This guide, therefore, provides a comprehensive comparison of the in vivo effects of Maackiain against established therapeutic alternatives, focusing on its potential in managing diabetic nephropathy and inflammation.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of Maackiain's performance supported by experimental data from animal models.
Comparative Efficacy of Maackiain in a Model of Diabetic Nephropathy
Maackiain has demonstrated significant nephroprotective effects in a high-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetic rat model. Its efficacy is compared here with Lisinopril and Losartan, standard-of-care treatments for diabetic nephropathy.
Table 1: Comparison of Effects on Key Kidney Function Biomarkers in Diabetic Rats
| Parameter | Maackiain (20 mg/kg) | Lisinopril (10 mg/kg) | Losartan (2 mg/kg) |
| Serum Creatinine | Significantly decreased | Significantly decreased | Significantly prevented the raise |
| Blood Urea Nitrogen (BUN) | Significantly decreased | Not specified | Significantly prevented the raise |
| 24h Urinary Protein | Significantly decreased | Significantly decreased proteinuria | Not specified |
| Serum Albumin | Significantly increased | Not specified | Not specified |
| Creatinine Clearance | Not specified | Improved | Significantly increased |
Data for Maackiain is from a study on HFD/STZ-induced diabetic rats[1]. Data for Lisinopril and Losartan are from studies on STZ-induced diabetic rats[2][3]. Direct comparison should be made with caution due to potential variations in experimental models.
Anti-Inflammatory Potential of Maackiain
Maackiain exhibits potent anti-inflammatory properties by modulating key inflammatory cytokines. This section compares its effects with the well-established non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the corticosteroid Dexamethasone in rat models of inflammation.
Table 2: Comparison of Effects on Pro-Inflammatory Cytokines in Rat Models of Inflammation
| Cytokine | Maackiain (in septic mice) | Indomethacin (in arthritic rats) | Dexamethasone (in ARDS rats) |
| TNF-α | Reduced levels | Striking inhibition (83 ± 8%) | Significantly decreased |
| IL-6 | Reduced levels | Striking inhibition (84 ± 11%) | Significantly decreased |
| IL-1β | Promotes production via inflammasome activation | Not specified | Not specified |
| MCP-1 | Inhibited in LPS-induced cells | Not specified | Not specified |
Maackiain's effect on TNF-α and IL-6 was observed in a cecal ligation and puncture (CLP)-induced murine model of sepsis[4]. Indomethacin data is from a complete Freund's adjuvant (CFA)-induced arthritis model in rats[2]. Dexamethasone data is from an oleic acid and lipopolysaccharide-induced acute respiratory distress syndrome (ARDS) model in rats[5][6]. It is important to note that Maackiain has a dual role, as it can also promote IL-1β production by activating the inflammasome[7].
Experimental Protocols
Maackiain in a Type 2 Diabetic Rat Model[1]
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: Rats were fed a high-fat diet (HFD) for 2 weeks, followed by a single intraperitoneal injection of streptozotocin (STZ) (35 mg/kg body weight).
-
Treatment: Diabetic rats were orally administered with Maackiain (10 and 20 mg/kg body weight) daily for 7 weeks.
-
Endpoint Measurements: At the end of the treatment period, blood and urine samples were collected to measure kidney function biomarkers including serum creatinine, blood urea nitrogen (BUN), 24-hour urinary protein, and serum albumin. Kidney tissues were collected for histological examination and molecular analysis of signaling pathways.
Lisinopril in a Diabetic Rat Model[3]
-
Animal Model: Male Sprague Dawley rats.
-
Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of STZ (55 mg/kg).
-
Treatment: Four weeks after diabetes induction, rats were treated with Lisinopril (10 mg/kg) for the next four weeks.
-
Endpoint Measurements: Urine and biochemical parameters were evaluated. Oxidative stress markers in kidney tissues were also estimated.
Indomethacin in a Rat Arthritis Model[2]
-
Animal Model: Rats.
-
Induction of Arthritis: Arthritis was induced by complete Freund's adjuvant (CFA).
-
Treatment: Between the 14th and 21st day after CFA injection, animals received intraperitoneal injections of Indomethacin (1 mg/kg) twice a day for 8 days.
-
Endpoint Measurements: Serum levels of TNF-α and IL-6 were determined at 21 days after CFA injection.
Signaling Pathways and Experimental Workflow
Signaling Pathways of Maackiain
Maackiain exerts its therapeutic effects through the modulation of key signaling pathways involved in oxidative stress and inflammation.
Caption: Maackiain activates the AMPK/Nrf2/HO-1 signaling pathway.
Caption: Maackiain inhibits the TLR4/NF-κB inflammatory pathway.
General Experimental Workflow
The following diagram illustrates a typical workflow for in vivo validation studies.
Caption: Generalized workflow for in vivo drug efficacy studies.
References
- 1. Renal toxicity of lisinopril and rosuvastatin, alone and in combination, in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Maackiain protects against sepsis via activating AMPK/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in TNF-α, IL-6, IL-10 and VEGF in rats with ARDS and the effects of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maackiain, a compound derived from Sophora flavescens, increases IL‐1β production by amplifying nigericin‐mediated inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pterocarpans in Neurogenesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the neurogenic potential of pterocarpans, a class of natural compounds, against other known neurogenesis-promoting agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate objective comparison and inform future research.
Introduction to Pterocarpans and Neurogenesis
Pterocarpans are a class of isoflavonoids found in various legumes that have garnered interest for their diverse pharmacological activities. Among these, their potential role in neurogenesis—the process of generating new neurons—is an emerging area of research with significant therapeutic implications for neurodegenerative diseases and brain injury. This guide focuses on the comparative efficacy and mechanisms of action of specific pterocarpans, namely medicarpin and pterostilbene, in promoting neurogenesis, benchmarked against established neurogenic compounds such as resveratrol, melatonin, and lithium.
Comparative Efficacy of Neurogenic Compounds
The following table summarizes the quantitative effects of selected pterocarpans and other neurogenesis-promoting compounds on neural stem cell (NSC) proliferation and differentiation from various in vitro and in vivo studies.
| Compound | Class | Model System | Concentration/Dose | Key Quantitative Results | Reference |
| Medicarpin | Pterocarpan | Murine model of cerebral ischemia | 0.5 and 1.0 mg/kg (i.v.) | Significantly promoted the expression of neurogenesis-associated proteins including doublecortin (DCX), brain-derived neurotrophic factor (BDNF), and tyrosine receptor kinase B (TrkB). | [1][2] |
| Pterostilbene | Pterocarpan | Amyloid β-induced cognitive deficits in mice | 40 mg/kg (intragastric) | Upregulated the expression of sirtuin-1 (SIRT1) and nuclear factor erythroid 2-related factor 2 (Nrf2). | [3] |
| Human neuroblastoma (SK-N-BE) cells | 10 µM and 100 µM | Exerted distinct effects on the cell division cycle depending on the cellular state, with neuroprotective benefits in differentiated neuronal-like cells. | [4][5] | ||
| Resveratrol | Stilbenoid | Adult hippocampal precursor cells in vitro | 10 µM | Significantly decreased neurosphere formation. | [6] |
| Balb/C mice (6 months old) | 20 and 40 mg/kg | Significantly increased the number of DCX-labeled cells by 113% and 144%, respectively. | [6] | ||
| Melatonin | Indoleamine | Adult mouse spinal cord neural stem/progenitor cells | 10 µM | Showed maximal increase in cell proliferation rate. | [7] |
| Adult mouse subventricular zone precursor cells | 10⁻⁷ M to 10⁻⁶ M | Increased proliferation of new neurons by 158%. | [8] | ||
| Lithium | Element | Human hippocampal progenitor cells | 2.25 mM (high dose) | Increased the generation of neuroblasts, neurons, and glia. | [9][10] |
| Rat primary neuronal cultures | Not specified | Increased BrdU incorporation in cerebellar granule cells and cerebral cortical cultures. | [11] |
Key Signaling Pathways in Neurogenesis
The neurogenic effects of pterocarpans and the comparative compounds are mediated through various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Pterocarpan-Mediated Signaling
Medicarpin has been shown to promote neurogenesis by activating the PI3K/Akt signaling pathway. This leads to the inactivation of GSK-3β and subsequent upregulation of β-catenin, which in turn promotes the expression of neurogenic factors like BDNF and TrkB[1][2]. Pterostilbene's neuroprotective effects, which may contribute to a favorable environment for neurogenesis, are linked to the activation of the SIRT1/Nrf2 pathway, known for its role in antioxidant defense[3][12][13][14].
Signaling Pathways of Comparative Compounds
Resveratrol has a more complex, dose-dependent effect on neurogenesis, with some studies indicating it can enhance neurogenesis through the SIRT1 and Wnt/β-catenin signaling pathways, while others suggest it may impair neurogenesis via AMPK activation[6][15][16]. Melatonin promotes the proliferation of neural stem cells through the PI3K/Akt and MAPK/ERK signaling pathways[9][10][17][18]. Lithium, a well-known mood stabilizer, promotes neurogenesis by inhibiting GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway[19][20][21].
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess neurogenesis.
Neurosphere Assay
The neurosphere assay is a standard in vitro method to assess the proliferation and self-renewal capacity of neural stem cells.
Protocol:
-
Tissue Dissociation: Isolate neural stem cells from the desired brain region (e.g., subventricular zone or hippocampus) of embryonic or adult rodents. Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.
-
Cell Culture: Plate the cells at a low density in a serum-free medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF) in non-adherent culture flasks.
-
Neurosphere Formation: Incubate the cells at 37°C in a humidified incubator with 5% CO2. Proliferating neural stem cells will form floating spherical colonies known as neurospheres.
-
Treatment: Introduce the test compounds (e.g., pterocarpans, resveratrol) at various concentrations to the culture medium.
-
Quantification: After a defined period (typically 7-10 days), count the number and measure the diameter of the neurospheres. An increase in the number and size of neurospheres indicates enhanced proliferation of neural stem cells.
-
Differentiation Assay: To assess differentiation potential, individual neurospheres can be dissociated and plated on an adhesive substrate (e.g., poly-L-ornithine/laminin-coated plates) in a medium lacking growth factors. After several days, cells can be immunostained for markers of neurons (e.g., β-III tubulin, NeuN), astrocytes (e.g., GFAP), and oligodendrocytes (e.g., O4) to determine the multipotency of the stem cells.
BrdU Incorporation Assay
The BrdU (5-bromo-2'-deoxyuridine) incorporation assay is used to label and quantify proliferating cells in vitro and in vivo.
Protocol:
-
BrdU Administration:
-
In Vitro: Add BrdU to the cell culture medium for a defined period (e.g., 2-24 hours) to allow its incorporation into the DNA of dividing cells.
-
In Vivo: Administer BrdU to animals via intraperitoneal injection. The timing and frequency of injections depend on the experimental design.
-
-
Tissue/Cell Preparation:
-
In Vitro: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
In Vivo: Perfuse the animal with a fixative and dissect the brain. Cryoprotect and section the brain tissue.
-
-
Immunostaining:
-
Denature the DNA to expose the incorporated BrdU. This is typically done using hydrochloric acid (HCl).
-
Incubate the cells/tissue sections with a primary antibody against BrdU.
-
Incubate with a fluorescently labeled secondary antibody.
-
(Optional) Co-stain with markers for specific cell types (e.g., NeuN for neurons, GFAP for astrocytes) to identify the phenotype of the newly divided cells.
-
-
Quantification: Visualize the labeled cells using fluorescence microscopy and quantify the number of BrdU-positive cells.
Neurite Outgrowth Assay
This assay measures the ability of neurons or neuronal-like cells to extend neurites, a key aspect of neuronal differentiation and maturation.
Protocol:
-
Cell Plating: Plate neuronal cells (e.g., primary neurons, PC12 cells, or differentiated neural stem cells) on a suitable substrate (e.g., poly-L-lysine or laminin-coated plates).
-
Treatment: Treat the cells with the test compounds at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite extension (e.g., 24-72 hours).
-
Fixation and Staining: Fix the cells and stain for neuronal markers such as β-III tubulin to visualize the neurites.
-
Image Acquisition and Analysis: Acquire images using a microscope and use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.
Western Blotting for Neurogenesis Markers
Western blotting is used to detect and quantify the expression levels of specific proteins involved in neurogenesis.
Protocol:
-
Protein Extraction: Lyse cells or tissue samples in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., DCX, NeuN, BDNF, p-Akt, β-catenin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensity to determine the relative protein expression levels.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the neurogenic potential of a compound.
Conclusion
The comparative analysis presented in this guide highlights the potential of pterocarpans, particularly medicarpin, as promising agents for promoting neurogenesis. The activation of the PI3K/Akt/β-catenin pathway by medicarpin provides a clear mechanistic basis for its pro-neurogenic effects. While pterostilbene shows neuroprotective properties, further research is needed to elucidate its direct role in neurogenesis. In comparison to established neurogenic compounds like resveratrol, melatonin, and lithium, pterocarpans offer a novel chemical scaffold for the development of therapeutics aimed at enhancing brain repair and regeneration. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers to further investigate the neurogenic potential of these and other novel compounds.
References
- 1. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicarpin isolated from Radix Hedysari ameliorates brain injury in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SIRT1 Is Involved in the Neuroprotection of Pterostilbene Against Amyloid β 25-35-Induced Cognitive Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Pterostilbene on the Cell Division Cycle of a Neuroblastoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pterostilbene attenuates amyloid-β induced neurotoxicity with regulating PDE4A-CREB-BDNF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lithium Promotes Neuronal Repair and Ameliorates Depression-Like Behavior following Trimethyltin-Induced Neuronal Loss in the Dentate Gyrus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological effects of melatonin on human adipose-derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Melatonin promotes proliferation of neural stem cells from adult mouse spinal cord via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. melatonin-promotes-proliferation-of-neural-stem-cells-from-adult-mouse-spinal-cord-via-the-pi3k-akt-signaling-pathway - Ask this paper | Bohrium [bohrium.com]
- 11. Lithium stimulates progenitor proliferation in cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pterostilbene Attenuates Subarachnoid Hemorrhage-Induced Brain Injury through the SIRT1-Dependent Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pterostilbene Attenuates Subarachnoid Hemorrhage-Induced Brain Injury through the SIRT1-Dependent Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. SIRT1 Is Involved in the Neuroprotection of Pterostilbene Against Amyloid β 25–35-Induced Cognitive Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resveratrol Mediated Regulation of Hippocampal Neuroregenerative Plasticity via SIRT1 Pathway in Synergy with Wnt Signaling: Neurotherapeutic Implications to Mitigate Memory Loss in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Resveratrol Mediated Regulation of Hippocampal Neuroregenerative Plasticity via SIRT1 Pathway in Synergy with Wnt Signaling: Neurotherapeutic Implications to Mitigate Memory Loss in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sjzsyj.com.cn [sjzsyj.com.cn]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Lithium Inhibits GSK3β and Augments GluN2A Receptor Expression in the Prefrontal Cortex [frontiersin.org]
- 20. Glycogen Synthase Kinase-3β Haploinsufficiency Mimics the Behavioral and Molecular Effects of Lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Small Molecule Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, identifying the direct molecular target of a bioactive small molecule is a critical step in understanding its mechanism of action and advancing it as a potential therapeutic. This guide provides a comparative overview of modern experimental approaches to confirm target engagement in a cellular context. We will explore key methodologies, present comparative data, and provide detailed protocols to aid in the design and execution of target validation studies.
Introduction
The discovery of a small molecule that elicits a desired cellular phenotype, such as the differentiation of stem cells or the induction of apoptosis in cancer cells, is a significant milestone. However, the downstream biological effect is often the result of a complex signaling cascade initiated by the binding of the small molecule to a specific protein target. Elucidating this initial binding event is paramount for several reasons:
-
Mechanism of Action: It clarifies how the molecule works at a molecular level.
-
Target-Based Drug Design: It enables structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Safety and Toxicology: It helps to identify potential off-target effects.
-
Biomarker Development: The target itself or its downstream effectors can serve as biomarkers for monitoring drug activity in preclinical and clinical settings.
This guide will focus on a hypothetical scenario where a novel compound, "Molecule X," has been observed to promote neuronal differentiation, a phenotype associated with the upregulation of the Neurogenin2 (Ngn2) signaling pathway. While the downstream effects on Ngn2 are known, the direct binding partner of Molecule X is not. We will compare several state-of-the-art techniques to identify and validate this direct target.
Comparative Overview of Target Identification & Validation Methods
Several robust methods exist for identifying and confirming the direct cellular targets of a small molecule. The choice of method often depends on the properties of the small molecule, the availability of reagents, and the experimental question being asked. Here, we compare three widely used approaches: Affinity Chromatography coupled with Mass Spectrometry (AC-MS), Cellular Thermal Shift Assay (CETSA), and Drug Affinity Responsive Target Stability (DARTS).
| Method | Principle | Advantages | Disadvantages | Typical Data Output |
| AC-MS | A modified version of the small molecule is immobilized on a solid support to "pull down" interacting proteins from cell lysates. | Can identify novel and unexpected targets. Provides a direct physical interaction readout. | Requires chemical modification of the molecule, which may alter its binding properties. Can lead to false positives due to non-specific binding to the matrix. | List of putative binding proteins with abundance scores (e.g., spectral counts, peptide-spectrum matches). |
| CETSA | Ligand binding stabilizes a target protein against thermal denaturation. | Label-free and does not require modification of the small molecule. Can be performed in intact cells and even tissues. Provides evidence of target engagement in a physiological context. | Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for validation by Western blot if not using a proteomics approach. | Thermal shift curves (melt curves) and isothermal dose-response curves. Changes in protein melting temperature (Tm). |
| DARTS | Ligand binding protects a target protein from proteolytic degradation. | Label-free and does not require modification of the small molecule. Relatively simple and cost-effective for initial screening. | The degree of protection can vary and may not be significant for all targets. Requires optimization of protease concentration and digestion time. | Differential banding patterns on SDS-PAGE or quantitative proteomics data showing changes in protein abundance after proteolysis. |
Experimental Protocols
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
This method aims to isolate the direct binding partners of Molecule X from a complex cellular protein mixture.
Methodology:
-
Probe Synthesis: Synthesize an analog of Molecule X containing a linker and an affinity tag (e.g., biotin). It is crucial to test the biological activity of the modified molecule to ensure the modifications have not disrupted its function.
-
Cell Culture and Lysis: Culture the relevant cell type (e.g., neural stem cells) and prepare a native cell lysate.
-
Affinity Purification:
-
Immobilize the biotinylated Molecule X probe on streptavidin-coated beads.
-
Incubate the cell lysate with the beads to allow for binding.
-
As a negative control, incubate a separate aliquot of the lysate with beads coated with biotin only.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with a total protein stain. Excise unique bands for identification by mass spectrometry.
-
Alternatively, perform in-solution trypsin digestion of the entire eluate followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis: Identify proteins that are significantly enriched in the Molecule X pulldown compared to the negative control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in living cells without modifying the compound of interest.[1][2]
Methodology:
-
Cell Treatment: Treat intact cells with either Molecule X at various concentrations or a vehicle control.
-
Heat Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes).
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated protein pellet by centrifugation.
-
Protein Quantification:
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a suspected target protein.
-
Mass Spectrometry (MS-CETSA): For a proteome-wide analysis, digest the soluble protein fractions and analyze by quantitative mass spectrometry to identify all proteins that are stabilized by Molecule X.[3]
-
-
Data Analysis:
-
Melt Curve: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Molecule X indicates target stabilization.
-
Isothermal Dose-Response (ITDR) Curve: Treat cells with a range of Molecule X concentrations and heat at a single, optimized temperature (typically near the Tm of the target). Plot the amount of soluble protein against the drug concentration to determine the potency of target engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method that relies on the principle that ligand binding can confer protection to a protein from proteolysis.[4][5][6][7][8]
Methodology:
-
Cell Lysis and Treatment: Prepare a cell lysate and divide it into aliquots. Treat the aliquots with varying concentrations of Molecule X or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time. The protease concentration and digestion time need to be optimized for the specific cell lysate.
-
Quench Digestion: Stop the proteolytic reaction by adding a protease inhibitor and/or by heat inactivation.
-
Analysis:
-
SDS-PAGE: Analyze the digested lysates by SDS-PAGE and visualize with a total protein stain or by Western blotting for a candidate target. A protected target will appear as a more prominent band in the presence of Molecule X.
-
Mass Spectrometry: For an unbiased approach, analyze the digested samples by quantitative mass spectrometry to identify proteins that are less degraded in the presence of Molecule X.
-
-
Data Analysis: Compare the protein band intensities or the quantitative proteomic data between the Molecule X-treated and vehicle-treated samples to identify protected proteins.
Data Presentation
The following tables present hypothetical data for the validation of a candidate target protein, "Target A," for Molecule X.
Table 1: AC-MS Putative Target List
| Protein ID | Protein Name | Spectral Counts (Molecule X) | Spectral Counts (Control) | Fold Enrichment |
| P12345 | Target A | 152 | 5 | 30.4 |
| Q67890 | Protein B | 88 | 7 | 12.6 |
| R24680 | Protein C | 15 | 10 | 1.5 |
Table 2: CETSA Data for Target A
| Treatment | Melting Temperature (Tm) |
| Vehicle | 52.3 °C |
| 10 µM Molecule X | 56.8 °C |
Table 3: DARTS Data for Target A (Quantified from Western Blot)
| Molecule X Conc. | Relative Band Intensity (% of undigested) |
| 0 µM | 15% |
| 1 µM | 45% |
| 10 µM | 85% |
Visualization of Workflows and Pathways
Signaling Pathway
Caption: Hypothetical signaling cascade initiated by Molecule X.
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Logical Comparison of Methods
Caption: Decision tree for selecting a target identification method.
Conclusion
Confirming the direct cellular target of a bioactive small molecule is a multifaceted process that often requires the use of orthogonal experimental approaches. While methods like AC-MS are powerful for the initial discovery of candidate targets, label-free techniques such as CETSA and DARTS are invaluable for validating these interactions in a more physiological context. By combining these methodologies, researchers can build a strong body of evidence to confidently identify the direct molecular target of a compound of interest, thereby accelerating the path from a promising hit to a well-characterized lead compound.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. A Pipeline for Drug Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Partners of Deubiquitinating Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-translational modification of Ngn2 differentially affects transcription of distinct targets to regulate the balance between progenitor maintenance and differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Human Deubiquitinating Enzyme Interaction Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. oncotarget.com [oncotarget.com]
Comparative Analysis of Dehydromaackiain and a Selection of Neurogenin 2 Promoter Activators
A detailed guide for researchers and drug development professionals on the published findings of Dehydromaackiain, with a comparative analysis against other naturally occurring compounds that activate the Neurogenin 2 (Ngn2) promoter, a key transcription factor in neuronal differentiation.
This guide provides a comprehensive comparison of this compound with other identified Ngn2 promoter activators, supported by available experimental data. It includes a summary of quantitative findings, detailed experimental protocols, and visualizations of associated biological pathways and workflows to facilitate the replication and extension of these research findings.
Comparative Quantitative Data
Published research has identified several naturally occurring compounds, including this compound, that exhibit significant activity in promoting the transcription of Neurogenin 2 (Ngn2). A key study evaluated the ability of these compounds to activate the Ngn2 promoter using a luciferase reporter gene assay in C3H10T1/2 cells. The following table summarizes the reported efficacy of these compounds at a concentration of 5 µM.
| Compound | Chemical Class | Ngn2 Promoter Activity (Fold Increase vs. Control) |
| This compound | Pterocarpan | 1.8 - 2.8[1] |
| Formononetin | Isoflavone | 1.8 - 2.8[1] |
| (-)-Variabilin | Pterocarpan | 1.8 - 2.8[1] |
| (-)-Medicarpin | Pterocarpan | 1.8 - 2.8[1] |
| Rothindin | Isoflavone | 1.8 - 2.8[1] |
| Ononin | Isoflavone | 1.8 - 2.8[1] |
Note: The primary source reports the activity for this group of compounds as a range. Specific individual values for each compound were not provided in the abstract.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the evaluation of this compound and its alternatives as Ngn2 promoter activators.
Ngn2 Promoter Luciferase Reporter Gene Assay
This assay is designed to quantify the transcriptional activity of the Neurogenin 2 (Ngn2) promoter in response to treatment with test compounds.
1. Cell Culture and Transfection:
-
Cell Line: Mouse mesenchymal stem cell line C3H10T1/2.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection:
-
Cells are seeded in 24-well plates at a density of 5 x 10^4 cells per well, 24 hours prior to transfection.
-
A reporter plasmid containing the firefly luciferase gene under the control of the Ngn2 promoter is co-transfected with a control plasmid containing the Renilla luciferase gene (for normalization of transfection efficiency).
-
Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
2. Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing the test compounds (this compound or alternatives) at the desired concentration (e.g., 5 µM) or vehicle control (e.g., DMSO).
-
Cells are incubated with the compounds for a specified period (e.g., 24-48 hours).
3. Luciferase Activity Measurement:
-
Following incubation, cells are washed with phosphate-buffered saline (PBS) and lysed with a passive lysis buffer.
-
The firefly and Renilla luciferase activities in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
The firefly luciferase activity of each sample is normalized to its corresponding Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold increase in Ngn2 promoter activity is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflow
Hypothesized Signaling Pathway for Isoflavonoid-Induced Neuronal Differentiation
While the specific signaling pathway for this compound-induced Ngn2 promoter activation has not been definitively elucidated, related isoflavonoids are known to influence neuronal differentiation through pathways involving estrogen receptors (ER) and G-protein coupled estrogen receptors (GPER), which can in turn activate downstream signaling cascades such as the PI3K/Akt pathway.[2][3][4][5] The following diagram illustrates a plausible pathway based on the known mechanisms of similar isoflavonoids.
Caption: Hypothesized signaling for this compound's Ngn2 activation.
Experimental Workflow for Screening Ngn2 Promoter Activators
The process of identifying and validating compounds that activate the Ngn2 promoter typically follows a multi-step workflow, from initial screening to confirmation of biological activity.
Caption: Workflow for identifying novel Ngn2 promoter activators.
References
- 1. Naturally occurring Ngn2 promoter activators from Butea superba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effect of soy isoflavones in brain development: the emerging role of multiple signaling pathways and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Soy Isoflavones Accelerate Glial Cell Migration via GPER-Mediated Signal Transduction Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydromaackiain and Synthetic Neurogenics: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for effective treatments for neurodegenerative diseases and brain injuries has spurred significant research into compounds that can promote neurogenesis—the formation of new neurons. While synthetic compounds have shown promise in preclinical studies, there is growing interest in the potential of natural products. This guide provides a comparative overview of the neurogenic efficacy of the natural compound dehydromaackiain against prominent synthetic neurogenic agents, supported by available experimental data.
Quantitative Efficacy Comparison
Direct comparative studies on the neurogenic efficacy of this compound against synthetic compounds are currently limited in publicly available literature. However, by juxtaposing data from independent studies, we can draw preliminary comparisons. The following tables summarize the quantitative data on the neurogenic and neuroprotective effects of the synthetic compounds P7C3-A20 and CPTX. Data for this compound is not yet available in a comparable format.
Table 1: In Vivo Neurogenic Efficacy of P7C3-A20
| Parameter | Model | Treatment | Result | Source |
| Immature Neurons (DCX+/BrdU+) | Traumatic Brain Injury (TBI) in mice | P7C3-A20 (10 mg/kg) | Significantly greater number of double-labeled cells compared to vehicle control. | [1] |
| Newborn Mature Neurons (NeuN+/BrdU+) | Ischemic Stroke in rats | P7C3-A20 | Significantly increased number of co-labeled cells in the subgranular zone (SGZ) and subventricular zone (SVZ) compared to vehicle-treated and sham animals.[2] | [2] |
| Neuronal Survival (NeuN+ cells) | TBI in mice | P7C3-A20 | Significantly reduced loss of NeuN-positive cells in the ipsilateral cortex.[1] | [1] |
Table 2: In Vivo Efficacy of CPTX in Promoting Neuronal Connectivity
| Parameter | Model | Treatment | Result | Source |
| Excitatory Synapse Formation (VGlut2+ area) | Spinal Cord Injury in mice | CPTX | Significantly increased VGlut2+ area at the transplantation center compared to the control group (0.029 ± 0.003 mm² vs. 0.0065 ± 0.007 mm²). | --INVALID-LINK-- |
Signaling Pathways: A Glimpse into the Mechanisms
The neurogenic effects of these compounds are mediated through complex signaling cascades. While the precise pathway for this compound is yet to be fully elucidated, evidence points towards the potential involvement of the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[3][4] The synthetic compound P7C3 is known to enhance the activity of nicotinamide phosphoribosyltransferase (NAMPT), which in turn boosts cellular NAD+ levels, a critical molecule for neuronal health and survival.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and comparing the efficacy of neurogenic compounds. Below are standardized protocols for in vitro neuronal differentiation and in vivo neurogenesis assessment that can be adapted for testing compounds like this compound.
In Vitro Neuronal Differentiation of SH-SY5Y Cells
This protocol describes the differentiation of the human neuroblastoma cell line SH-SY5Y into a neuronal phenotype, which can be used to assess the neurogenic potential of a compound.[5][6]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS (Growth Medium)
-
DMEM/F12 medium with 1% FBS and 10 µM Retinoic Acid (Differentiation Medium 1)
-
Neurobasal medium with B27 supplement, 2 mM L-glutamine, and 50 ng/mL Brain-Derived Neurotrophic Factor (BDNF) (Differentiation Medium 2)
-
Poly-L-lysine coated culture plates or coverslips
-
Test compound (this compound)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells onto poly-L-lysine coated plates at a density of 2 x 10^4 cells/cm². Culture in Growth Medium for 24 hours.
-
Initiation of Differentiation: Replace the Growth Medium with Differentiation Medium 1. Culture for 5 days.
-
Maturation: Replace Differentiation Medium 1 with Differentiation Medium 2. Culture for an additional 5-7 days. The test compound can be added during this stage at various concentrations.
-
Assessment of Differentiation: Neuronal differentiation can be quantified by measuring neurite outgrowth and the expression of neuronal markers such as β-III tubulin and MAP2 via immunocytochemistry.
In Vivo Assessment of Adult Hippocampal Neurogenesis
This protocol outlines the use of 5-bromo-2'-deoxyuridine (BrdU) labeling to quantify the generation of new neurons in the adult mouse hippocampus.[1]
Materials:
-
Adult mice (e.g., C57BL/6)
-
Test compound (this compound)
-
BrdU solution (50 mg/kg in sterile saline)
-
Tissue fixation and processing reagents
-
Primary antibodies (e.g., anti-BrdU, anti-NeuN, anti-DCX)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Compound Administration: Administer the test compound or vehicle to adult mice for a specified period (e.g., 2-4 weeks).
-
BrdU Labeling: During the final days of compound administration, inject mice with BrdU daily for 3-5 consecutive days to label proliferating cells.
-
Tissue Collection and Preparation: After a survival period (e.g., 2-4 weeks post-BrdU injection to allow for neuronal maturation), perfuse the animals and collect the brains. Process the brains for immunohistochemistry.
-
Immunohistochemistry: Stain brain sections with antibodies against BrdU and neuronal markers (NeuN for mature neurons, DCX for immature neurons).
-
Quantification: Use stereological methods to count the number of BrdU-positive cells and the number of cells co-labeled with BrdU and neuronal markers in the dentate gyrus of the hippocampus.
Conclusion and Future Directions
The synthetic compounds P7C3-A20 and CPTX have demonstrated significant pro-neurogenic and neuro-restorative effects in preclinical models, with quantifiable outcomes on neuronal survival and connectivity. While direct evidence for the neurogenic efficacy of this compound is still emerging, related compounds like DHEA have shown promise in modulating pathways relevant to neuroprotection.
Future research should focus on conducting head-to-head comparative studies of this compound and leading synthetic compounds using standardized in vitro and in vivo models. Elucidating the precise mechanism of action of this compound, particularly its interaction with the PI3K/Akt pathway and its effect on neurotrophic factor expression, will be critical in determining its therapeutic potential for neurological disorders. The experimental protocols provided in this guide offer a framework for such investigations, which will be instrumental in advancing our understanding of both natural and synthetic neurogenic agents.
References
- 1. Neurotherapeutic Capacity of P7C3 Agents for the Treatment of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Maackiain: A Guide for Laboratory Professionals
Identifying the Compound: From "Dehydromaackiain" to Maackiain
Initial research indicates that "this compound" is likely a misspelling of maackiain , a naturally occurring pterocarpan found in plants of the Sophora genus. Maackiain is recognized for its anti-inflammatory and antiallergenic properties. For accurate identification and safety procedures, it is crucial to refer to its Chemical Abstracts Service (CAS) number: 2035-15-6 .
Prudent Disposal Practices in the Absence of Specific Guidelines
Step-by-Step General Disposal Protocol for Maackiain
-
Personal Protective Equipment (PPE): Before handling maackiain, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
-
Containment: If a spill occurs, it should be managed immediately. For a solid, powdered substance like maackiain, gently sweep or vacuum the material into a designated, labeled waste container. Avoid creating dust. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
Waste Collection:
-
Collect all maackiain waste, including contaminated materials (e.g., gloves, absorbent pads, weighing papers), in a clearly labeled, sealed, and compatible hazardous waste container.
-
The label should include the chemical name ("Maackiain"), CAS number (2035-15-6), and the appropriate hazard warnings (e.g., "Caution: Research Chemical - Handle with Care").
-
-
Segregation: Store the maackiain waste separately from incompatible materials. While specific incompatibility data for maackiain is not available, as a general precaution, it should be kept away from strong oxidizing agents, acids, and bases.
-
Consult with EHS: Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority. They are the definitive resource for guidance on the proper disposal of research chemicals and can provide information on specific institutional and local regulations.
-
Professional Disposal: Arrange for the collection and disposal of the maackiain waste through a licensed hazardous waste disposal company, as directed by your EHS department. Do not dispose of maackiain down the drain or in the regular trash.
Quantitative Data and Experimental Protocols
Due to the lack of a specific SDS for maackiain, no quantitative data regarding disposal parameters (e.g., concentration limits) or detailed experimental protocols for its degradation or neutralization are available at this time. The disposal procedure should be treated as that for a potentially hazardous research chemical.
Logical Workflow for Maackiain Disposal
The following diagram outlines the logical steps for the proper handling and disposal of maackiain in a laboratory setting, emphasizing safety and compliance.
Disclaimer: The information provided here is a general guide for the safe handling and disposal of a research chemical in the absence of specific manufacturer or regulatory guidance. It is not a substitute for professional advice from a qualified Environmental Health and Safety specialist. Always consult your institution's EHS department for specific procedures and to ensure compliance with all applicable regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
